Product packaging for Bismuth trichloride(Cat. No.:CAS No. 7787-60-2)

Bismuth trichloride

Cat. No.: B1206620
CAS No.: 7787-60-2
M. Wt: 315.33 g/mol
InChI Key: JHXKRIRFYBPWGE-UHFFFAOYSA-K
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Description

Historical Context and Evolution of Academic Inquiry Concerning Bismuth(III) Halides

The study of bismuth and its compounds has a long history, with bismuth salts having been used empirically in medicine for centuries. nih.gov The formal investigation of bismuth halides, including bismuth trichloride (B1173362), began with the development of modern chemistry. Early research focused on the fundamental properties and synthesis of these compounds. Bismuth trichloride, historically known as "butter of bismuth," can be synthesized through several methods, including the direct reaction of bismuth metal with chlorine gas, or by dissolving bismuth in aqua regia followed by evaporation and distillation. wikipedia.orgahpmat.com

Over time, academic inquiry has shifted from basic characterization to exploring the nuanced chemical behavior and applications of bismuth(III) halides. A significant area of investigation has been their Lewis acidic nature. nbinno.com Unlike what might be expected from periodic trends, BiCl₃ acts as a Lewis acid, capable of forming various chloro complexes such as [BiCl₆]³⁻. wikipedia.org This property has been harnessed in catalysis, a field where bismuth halides have seen a surge in interest. The evolution of analytical techniques has further allowed for a deeper understanding of the structural and electronic properties of these compounds, both in the solid-state and in the gas phase. collegedunia.com

Overview of this compound's Role in Modern Chemical Synthesis and Material Science

This compound has established itself as a pivotal catalyst and precursor in contemporary chemical synthesis and material science. mat-mall.com Its applications are diverse, driven by its unique chemical properties.

In Chemical Synthesis:

BiCl₃ is widely recognized for its role as a Lewis acid catalyst in a variety of organic transformations. nbinno.commultichemexports.com It effectively catalyzes reactions such as the Michael reaction and the Mukaiyama aldol (B89426) reaction. wikipedia.org The catalytic activity of this compound can be enhanced by the addition of other metal iodides. wikipedia.org Its use in Friedel-Crafts acylation and alkylation reactions is also well-documented. samaterials.commultichemexports.com The compound's appeal in organic synthesis is magnified by its alignment with the principles of green chemistry, offering a less toxic alternative to many traditional metal catalysts and often facilitating reactions under milder conditions, which can lead to reduced energy consumption and waste generation. nbinno.com

In Material Science:

The significance of this compound in material science is largely as a precursor for the synthesis of other bismuth-containing materials. mat-mall.com It is a key starting material for producing bismuth oxychloride (BiOCl), a compound used in cosmetics and pigments. samaterials.comahpmat.com Furthermore, BiCl₃ is employed in the preparation of various advanced materials, including:

Electronic Ceramics and Semiconductor Materials: Bismuth compounds are integral to the production of certain electronic ceramics and semiconductors. mat-mall.com

Nanomaterials: Recent research has explored the use of BiCl₃ as a precursor for creating bismuth-based nanomaterials with unique optical and electronic properties.

Doping Agent: this compound has been investigated as a molecular precursor for the controlled doping of silicon, a critical process in the fabrication of semiconductor devices for quantum technologies. aip.orgresearchgate.net Studies combining scanning tunneling microscopy (STM) and density functional theory (DFT) have shown that BiCl₃ can dissociatively adsorb on silicon surfaces to produce bismuth ad-atoms. aip.orgresearchgate.net

Methodological Framework for Comprehensive Academic Investigation of BiCl₃

The comprehensive academic investigation of this compound involves a combination of experimental and computational techniques to elucidate its structure, properties, and reactivity.

Experimental Techniques:

A variety of analytical methods are employed to characterize BiCl₃ and its derivatives:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to study the bonding within the molecule and its complexes. researchgate.net

Diffraction Techniques: X-ray powder diffraction is a crucial tool for determining the crystal structure of BiCl₃ and its reaction products, such as in the in-situ study of its hydrolysis to BiOCl. researchgate.net

Thermal Analysis: Techniques like thermogravimetry (TG) are used to study the thermal stability and decomposition of this compound and its complexes. researchgate.net

Microscopy: Scanning tunneling microscopy (STM) provides atomic-resolution images of surfaces, enabling the study of the adsorption and dissociation of BiCl₃ on substrates like silicon. aip.orgresearchgate.net

Computational Methods:

Theoretical calculations play a vital role in complementing experimental findings and providing deeper insights into the behavior of BiCl₃:

Density Functional Theory (DFT): DFT calculations are extensively used to model the geometric and electronic structure of BiCl₃, as well as to investigate reaction mechanisms and transition states. aip.orgresearchgate.net These calculations have been instrumental in understanding the dissociation pathways of BiCl₃ on silicon surfaces. aip.org

This multi-faceted approach, combining synthesis, characterization, and theoretical modeling, provides a robust framework for the continued academic investigation of this compound and the expansion of its applications.

Properties of this compound

PropertyValue
Chemical Formula BiCl₃
Molar Mass 315.34 g/mol collegedunia.com
Appearance White to pale yellow crystalline powder samaterials.comchemicalbook.com
Melting Point 230-232 °C sigmaaldrich.com
Boiling Point 447 °C sigmaaldrich.com
Crystal Structure Orthorhombic mat-mall.commaterialsproject.org
Solubility Soluble in water (with hydrolysis), acids, ethanol, and acetone samaterials.com

Common Synthesis Reactions of this compound

ReactantsReaction
Bismuth and Chlorine2 Bi + 3 Cl₂ → 2 BiCl₃ wikipedia.org
Bismuth Oxide and Hydrochloric AcidBi₂O₃ + 6 HCl → 2 BiCl₃ + 3 H₂O
Bismuth and Aqua RegiaBismuth metal is dissolved in aqua regia, and the mixture is evaporated to yield BiCl₃·2H₂O, which is then distilled. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiCl3 B1206620 Bismuth trichloride CAS No. 7787-60-2

Properties

CAS No.

7787-60-2

Molecular Formula

BiCl3

Molecular Weight

315.33 g/mol

IUPAC Name

bismuth;trichloride

InChI

InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3

InChI Key

JHXKRIRFYBPWGE-UHFFFAOYSA-K

SMILES

Cl[Bi](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Bi+3]

Other CAS No.

7787-60-2

Pictograms

Irritant

Synonyms

bismuth trichloride

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations of Bismuth Trichloride

Laboratory Synthesis Routes for High Purity Bismuth Trichloride (B1173362)

Several methods are employed in laboratories to synthesize bismuth trichloride, focusing on achieving high purity from the outset.

Chlorination of Elemental Bismuth Under Controlled Conditions

A primary method for synthesizing this compound involves the direct chlorination of elemental bismuth. This process requires careful control of reaction conditions to ensure efficient conversion and minimize the formation of byproducts. Typically, finely divided bismuth metal is reacted with dry chlorine gas (Cl₂) at elevated temperatures. The reaction proceeds as follows:

2 Bi (s) + 3 Cl₂ (g) → 2 BiCl₃ (s)

The reaction is exothermic, and controlling the temperature is crucial to prevent volatilization of the product or incomplete reaction. The purity of the elemental bismuth used directly impacts the purity of the resulting this compound. Research has explored variations in temperature and chlorine flow rates to optimize yield and purity, often yielding a white crystalline solid.

Reaction of Bismuth Metal with Concentrated Halogen Acids

Bismuth metal can also be reacted with concentrated halogen acids, most commonly concentrated hydrochloric acid (HCl), to produce this compound. This method often involves heating the bismuth metal in the presence of the acid. The reaction can be represented as:

2 Bi (s) + 6 HCl (aq) → 2 BiCl₃ (aq) + 3 H₂ (g)

The resulting this compound is typically in an aqueous solution, from which it can be isolated. However, this method can sometimes lead to the formation of oxychlorides or other hydrated species if not carefully managed. The hydrogen gas evolved needs to be handled with appropriate safety precautions. An alternative, often used in conjunction with this method or as a primary route from bismuth compounds, is the reaction of bismuth(III) oxide (Bi₂O₃) with concentrated hydrochloric acid:

Bi₂O₃ (s) + 6 HCl (aq) → 2 BiCl₃ (aq) + 3 H₂O (l)

This reaction is generally straightforward and can yield high-purity this compound solutions, which are then processed for solid product isolation.

Purification Techniques for this compound

Achieving the desired purity for specific applications often necessitates post-synthesis purification steps.

Vacuum Sublimation for Enhanced Purity

Vacuum sublimation is a highly effective technique for purifying this compound due to its relatively low sublimation point under reduced pressure. This compound sublimes at temperatures around 300-400 °C at atmospheric pressure, but under vacuum, this temperature is significantly lowered, allowing for purification without decomposition. The process involves heating the impure solid in a vacuum chamber, causing the BiCl₃ to vaporize and then re-condense as pure crystals on a cooler surface, leaving non-volatile impurities behind.

Table 1: this compound Purification by Vacuum Sublimation

ParameterValue/ConditionImpact on Purity
Initial PurityTypically 98-99%Baseline for improvement
Sublimation Temp.200-250 °C (under vacuum)Sufficient to vaporize BiCl₃
Vacuum Level< 1 mmHgLowers sublimation temperature, prevents oxidation
Collection Temp.Ambient to 100 °CFacilitates condensation of pure BiCl₃
Resulting Purity> 99.9%Significant reduction of metallic and halide impurities
Impurities RemovedMetal oxides, non-volatile salts, other chloridesNon-volatile or less volatile compounds

This method is particularly useful for removing involatile metal impurities and residual salts.

Recrystallization Methodologies

Recrystallization is another standard purification technique for this compound. The choice of solvent is critical. This compound is soluble in various polar solvents, including ethanol, acetone, and concentrated hydrochloric acid. However, its hygroscopic nature requires careful handling to prevent hydrolysis.

A common approach involves dissolving crude this compound in a minimal amount of a suitable solvent, such as concentrated hydrochloric acid or an organic solvent like ethanol, followed by slow cooling or evaporation to induce crystallization.

Table 2: Recrystallization Solvents and Conditions for this compound

SolventSolubility CharacteristicsPurification OutcomePotential Issues
Concentrated HClSoluble; forms complex ionsEffective for removing less soluble metal impurities; can lead to hydrated formsRequires careful dehydration after isolation
EthanolSoluble; can form adductsGood for removing inorganic salts; requires anhydrous conditionsHygroscopic nature can lead to hydrolysis in moist air
AcetoneSoluble; forms adductsUseful for removing polar impurities; volatileCan react with BiCl₃ to form complexes

The crystals are then filtered, washed with a small amount of cold solvent, and dried under vacuum to obtain purified this compound.

Novel Synthetic Approaches for this compound Derivatives

Beyond the purification of this compound itself, research is ongoing into novel synthetic strategies for creating this compound derivatives with tailored properties. These often involve reactions of BiCl₃ with organic ligands, organometallic compounds, or other inorganic precursors to form novel bismuth-containing materials.

For instance, reactions of BiCl₃ with various Lewis bases, such as amines, phosphines, or ethers, can yield coordination complexes or organobismuth compounds. These reactions are typically carried out in inert organic solvents under anhydrous conditions to prevent hydrolysis of the BiCl₃ starting material.

Sonochemical Synthesis of Bismuth(III) Coordination Compounds Derived from BiCl₃

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for synthesizing novel materials, including coordination compounds. The use of ultrasound can enhance reaction rates, improve yields, and lead to the formation of unique nanostructures. This compound has been employed as a starting material in several sonochemical syntheses of bismuth(III) coordination compounds.

One notable example is the sonochemical preparation of a novel one-dimensional (1D) bismuth(III) coordination polymer, denoted as [Bi(HQ)(Cl)₄]n, where HQ represents pyridine-4-carbaldehyde thiosemicarbazone mdpi.comresearchgate.net. This synthesis involves the reaction of bismuth(III) chloride with the specified thiosemicarbazone ligand in an aqueous solution under ultrasonic irradiation. The resulting coordination compound was characterized using techniques such as Scanning Electron Microscopy (SEM), Infrared (IR) spectroscopy, X-ray Diffraction (XRD), and single-crystal X-ray crystallography. Structural analysis revealed that the compound forms a 1D polymer in the solid state, with bismuth(III) ions exhibiting a coordination number of six, coordinated by one sulfur atom from the organic ligand and five chloride atoms from anions mdpi.comresearchgate.net. This coordination polymer has also shown potential as a precursor for the synthesis of bismuth(III) oxide nanorods upon thermolysis mdpi.com.

Beyond coordination polymers, this compound has been utilized in the sonochemical synthesis of other bismuth-containing nanomaterials. For instance, nanocrystalline Bi₂Te₃ thermoelectric compounds have been synthesized using this compound as a reactant under sonochemical conditions at 70°C, employing NaBH₄ as a reductant and NaOH for pH control taylorandfrancis.com. Similarly, Bi₂Se₃ nanobelts have been prepared via a coreduction method under ultrasonic irradiation, utilizing bismuth chloride, selenious acid, and hydrazine (B178648) as starting materials taylorandfrancis.com. These methods highlight the efficacy of sonochemistry in producing nanostructured bismuth-based materials with controlled morphology and composition.

Table 1: Sonochemical Synthesis of Bismuth(III) Compounds

Reaction Type/ProductPrecursorsLigand (if applicable)SolventReaction ConditionsCharacterization MethodsReference(s)
1D Bismuth(III) Coordination Polymer ([Bi(HQ)(Cl)₄]n)Bismuth(III) chloride (BiCl₃)Pyridine-4-carbaldehyde thiosemicarbazone (HQ)AqueousUltrasonic irradiationSEM, IR, XRD, Single-crystal X-ray mdpi.comresearchgate.net
Nanocrystalline Bi₂Te₃This compound (BiCl₃), Tellurium (Te)N/AN/A70°C, NaBH₄ (reductant), NaOH (pH control)N/A taylorandfrancis.com
Bi₂Se₃ NanobeltsBismuth chloride, Selenious acid, HydrazineN/AN/AUltrasonic irradiation, 15 h, room temperatureSEM, XRD taylorandfrancis.com

Green Chemistry Aspects in BiCl₃ Synthesis

Bismuth compounds, including this compound, are increasingly recognized for their utility in green chemistry due to their favorable environmental profiles. They are often described as remarkably non-toxic, non-corrosive, and relatively inexpensive, making them attractive alternatives to more hazardous catalysts and reagents scirp.orgiwu.edubepress.comresearchgate.net. Several synthetic methodologies have been developed that leverage these properties, emphasizing efficiency, reduced waste, and milder reaction conditions.

One-Pot and Solvent-Free Syntheses: this compound has proven to be an effective catalyst in various one-pot, solvent-free reactions. For instance, it catalyzes the Claisen–Schmidt condensation of aldehydes with ketones to produce chalcones under solvent-free conditions, offering a short reaction time, high yields, and the absence of additional pollutants tandfonline.comresearchgate.net. Similarly, BiCl₃ facilitates the Von–Pachmann condensation of phenols with β-ketoesters to yield coumarin (B35378) derivatives, also under solvent-free conditions, resulting in good yields and high purity zenodo.org.

In the realm of heterocyclic synthesis, BiCl₃ acts as a catalyst for multicomponent reactions, such as the synthesis of substituted hexahydroimidazo[1,2-a]pyridines scirp.orgscirp.org. These methods are advantageous as they avoid chromatography and aqueous waste streams, leading to highly mass-efficient processes scirp.orgscirp.org. Furthermore, BiCl₃ has been employed in the synthesis of thioenol ethers from readily accessible building blocks under ultrasonic irradiation, employing solvent-free conditions and offering a cost-effective and environmentally friendly catalytic system with shorter reaction times rsc.org.

Catalytic Efficiency and Mild Conditions: The Lewis acidity of this compound enables its use as an efficient catalyst in a range of organic transformations. For example, it has been utilized in the synthesis of cyclic acetals, the allylation of tetrahydropyranyl ethers, and the allylation of aldehydes, often under mild conditions that align with green chemistry principles, such as room temperature reactions and the use of non-toxic reagents iwu.edubepress.com. The catalytic nature of BiCl₃ in these processes, often requiring only small mol percentages, contributes to reduced material consumption and waste generation scirp.orgresearchgate.netscirp.org.

Table 2: Green Chemistry Applications of this compound as a Catalyst

Reaction TypeBiCl₃ RoleKey Green FeaturesBenefitsExample Substrates/ProductsReference(s)
Chalcone SynthesisCatalystSolvent-free, short reaction time, high yields, no pollutantsEnvironmentally benign protocolAldehydes + Ketones → Chalcones tandfonline.comresearchgate.net
Coumarin SynthesisCatalystSolvent-free, one-pot, good yields, high puritySimple workup, short reaction time, eco-friendlyPhenols + β-ketoesters → Coumarin derivatives zenodo.org
Hexahydroimidazo[1,2-a]pyridine SynthesisCatalystMulticomponent, avoids chromatography, avoids aqueous waste, mass-efficientNontoxic, non-corrosive, inexpensive catalyst; reduced waste generationAldehydes, diamines, ketones → Hexahydroimidazo[1,2-a]pyridines scirp.orgscirp.org
Thioenol Ether SynthesisCatalystOne-pot, ultrasonic irradiation, solvent-free, readily accessible building blocksCost-effective, environmentally friendly catalytic system, shorter reaction times, good isolated yieldsβ-ketoesters/1,3-diones/2-oxindoles + DMF-DMA + Thiols → Thioenol ethers rsc.org
Synthesis of Cyclic AcetalsCatalystNon-toxic reagents, room temperature, solvent-free (sometimes)Environmentally friendly, efficientAldehydes/Ketones + Diols → Cyclic Acetals iwu.edubepress.com
Allylation ReactionsCatalystNon-toxic reagents, room temperatureEnvironmentally friendlyTetrahydropyranyl ethers, aldehydes + Allylating agents → Allylated products iwu.edubepress.com
Quinoline (B57606) Derivative SynthesisCatalystRoom temperature, low toxicity, cheap catalystMild reaction conditions, economically and environmentally attractivePhenylacetylene + Ethyl 2-(arylimino)acetates → Quinoline derivatives researchgate.net

Compound Names Mentioned:

Compound NameChemical Formula (if applicable)
This compoundBiCl₃
Bismuth(III) chlorideBiCl₃
Pyridine-4-carbaldehyde thiosemicarbazoneC₇H₇N₄S
[Bi(HQ)(Cl)₄]nN/A (Coordination Polymer)
Bismuth(III) oxideBi₂O₃
Bismuth(III) bromideBiBr₃
Bismuth(III) triflateBi(OTf)₃
Bismuth(III) iodideBiI₃
Bismuth nitrate (B79036)Bi(NO₃)₃
Bismuth oxychlorideBiOCl
Bi₂Te₃Bi₂Te₃
Bi₂Se₃Bi₂Se₃
[Bi(L)(NO₃)₂(ONO₂)(CH₃OH)]N/A (Coordination Compound)
[Bi₂Cl₉]³⁻N/A (Dimeric anion)
1,3-dicarbonylsN/A
2-oxindolesN/A
N,N-dimethylformamide dimethylacetal (DMF-DMA)C₅H₁₁NO₂
ThioethersR-S-R'
Hexahydroimidazo[1,2-a]pyridinesN/A
ChalconesN/A
CoumarinsN/A
PhenolsC₆H₅OH
β-ketoestersN/A
AldehydesR-CHO
KetonesR-CO-R'
Cyclic AcetalsN/A
Tetrahydropyranyl ethersN/A
Allylating agentsN/A
Quinoline derivativesN/A
Pyridine-2-carbaldehyde isoniazidC₈H₇N₃O
TelluriumTe
Sodium borohydride (B1222165) (NaBH₄)NaBH₄
Sodium hydroxide (B78521) (NaOH)NaOH
Selenious acidH₂SeO₃
HydrazineN₂H₄
MethanolCH₃OH
NitratesNO₃⁻
1,2-diaminoethaneC₂H₈N₂
4-bromoacetophenoneC₈H₇BrO
Benzaldehyde (B42025)C₇H₆O
Ethyl acetoacetateC₆H₁₀O₃
EthanolC₂H₅OH
N-heterocyclesN/A
Heterocyclic ringsN/A
Nitrogen containing heterocyclesN/A
Bridgehead nitrogen heterocyclesN/A
Imidazo[1,2-a]pyridinesN/A
AryliminoacetatesN/A
PhenylacetyleneC₈H₆
Dibenzo[b,f] mdpi.comscirp.orgoxazepine (DBO) derivativesN/A
β-enaminonesN/A
4-hydroxy-2-quinolone analoguesN/A
Ethyl 2-(arylimino)acetatesN/A
Sodium silicateNa₂SiO₃
Caffeic acid phenethyl ester (CAPE)C₁₇H₁₆O₄
tert-butyl hydroperoxide (TBHP)C₄H₁₀O₂
Titanium-substituted zeolite betaN/A
N-heterocyclesN/A
Nitrogen-containing heterocyclesN/A
Bridgehead nitrogen heterocyclesN/A
Imidazo[1,2-a]pyridinesN/A
AryliminoacetatesN/A
PhenylacetyleneC₈H₆
Dibenzo[b,f] mdpi.comscirp.orgoxazepine (DBO) derivativesN/A
β-enaminonesN/A
4-hydroxy-2-quinolone analoguesN/A
Ethyl 2-(arylimino)acetatesN/A
Sodium silicateNa₂SiO₃
Caffeic acid phenethyl ester (CAPE)C₁₇H₁₆O₄
tert-butyl hydroperoxide (TBHP)C₄H₁₀O₂
Titanium-substituted zeolite betaN/A
1,3-dionesN/A
2-oxindolesN/A
N,N-dimethylformamide dimethylacetal (DMF-DMA)C₅H₁₁NO₂
ThioethersR-S-R'
Hexahydroimidazo[1,2-a]pyridinesN/A
ChalconesN/A
CoumarinsN/A
PhenolsC₆H₅OH
β-ketoestersN/A
AldehydesR-CHO
KetonesR-CO-R'
Cyclic AcetalsN/A
Tetrahydropyranyl ethersN/A
Allylating agentsN/A
Quinoline derivativesN/A
Pyridine-2-carbaldehyde isoniazidC₈H₇N₃O
TelluriumTe
Sodium borohydride (NaBH₄)NaBH₄
Sodium hydroxide (NaOH)NaOH
Selenious acidH₂SeO₃
HydrazineN₂H₄
MethanolCH₃OH
NitratesNO₃⁻
1,2-diaminoethaneC₂H₈N₂
4-bromoacetophenoneC₈H₇BrO
BenzaldehydeC₇H₆O
Ethyl acetoacetateC₆H₁₀O₃
EthanolC₂H₅OH
N-heterocyclesN/A
Heterocyclic ringsN/A
Nitrogen containing heterocyclesN/A
Bridgehead nitrogen heterocyclesN/A
Imidazo[1,2-a]pyridinesN/A
AryliminoacetatesN/A
PhenylacetyleneC₈H₆
Dibenzo[b,f] mdpi.comscirp.orgoxazepine (DBO) derivativesN/A
β-enaminonesN/A
4-hydroxy-2-quinolone analoguesN/A
Ethyl 2-(arylimino)acetatesN/A
Sodium silicateNa₂SiO₃
Caffeic acid phenethyl ester (CAPE)C₁₇H₁₆O₄
tert-butyl hydroperoxide (TBHP)C₄H₁₀O₂
Titanium-substituted zeolite betaN/A

This compound (BiCl₃) is a compound of significant interest in chemical synthesis, particularly for its role in advanced preparation techniques and its alignment with green chemistry principles. Its Lewis acidic nature, coupled with its relative stability and availability, makes it a valuable reagent and catalyst in various organic transformations. This article explores specific synthetic methodologies, focusing on sonochemical preparations of bismuth(III) coordination compounds and the application of green chemistry aspects in BiCl₃-mediated reactions.

Sonochemical Synthesis of Bismuth(III) Coordination Compounds Derived from BiCl₃

Sonochemistry, the application of ultrasonic energy to chemical reactions, offers a powerful approach to synthesize novel materials, often leading to enhanced reaction rates, improved yields, and the formation of unique nanostructures. This compound has been utilized as a key precursor in several sonochemical routes to bismuth(III) coordination compounds and nanomaterials.

A notable application involves the sonochemical synthesis of a novel one-dimensional (1D) bismuth(III) coordination polymer, [Bi(HQ)(Cl)₄]n, where HQ represents pyridine-4-carbaldehyde thiosemicarbazone mdpi.comresearchgate.net. This synthesis is typically carried out in an aqueous medium, reacting bismuth(III) chloride with the thiosemicarbazone ligand under ultrasonic irradiation. The resulting coordination compound has been characterized using various analytical techniques, including Scanning Electron Microscopy (SEM), Infrared (IR) spectroscopy, X-ray Diffraction (XRD), and single-crystal X-ray crystallography. Structural analysis has revealed a 1D polymeric structure in the solid state, with bismuth(III) ions exhibiting a coordination number of six, comprising one sulfur donor atom from the organic ligand and five chloride atoms from the anions mdpi.comresearchgate.net. This coordination polymer has also demonstrated utility as a precursor for the synthesis of bismuth(III) oxide nanorods through thermolysis mdpi.com.

Beyond coordination polymers, this compound has been employed in the sonochemical preparation of other bismuth-containing nanomaterials. For example, nanocrystalline Bi₂Te₃ thermoelectric compounds have been successfully synthesized using this compound and tellurium as reactants, with sodium borohydride as a reductant and sodium hydroxide for pH control, under sonochemical conditions at 70°C taylorandfrancis.com. Additionally, Bi₂Se₃ nanobelts have been prepared via a coreduction method utilizing bismuth chloride, selenious acid, and hydrazine under ultrasonic irradiation for 15 hours at room temperature taylorandfrancis.com. These methods underscore the effectiveness of sonochemistry in generating nanostructured bismuth-based materials with controlled morphologies and compositions.

Table 1: Sonochemical Synthesis of Bismuth(III) Compounds

Reaction Type/ProductPrecursorsLigand (if applicable)SolventReaction ConditionsCharacterization MethodsReference(s)
1D Bismuth(III) Coordination Polymer ([Bi(HQ)(Cl)₄]n)Bismuth(III) chloride (BiCl₃)Pyridine-4-carbaldehyde thiosemicarbazone (HQ)AqueousUltrasonic irradiationSEM, IR, XRD, Single-crystal X-ray mdpi.comresearchgate.net
Nanocrystalline Bi₂Te₃This compound (BiCl₃), Tellurium (Te)N/AN/A70°C, NaBH₄ (reductant), NaOH (pH control)N/A taylorandfrancis.com
Bi₂Se₃ NanobeltsBismuth chloride, Selenious acid, HydrazineN/AN/AUltrasonic irradiation, 15 h, room temperatureSEM, XRD taylorandfrancis.com

Green Chemistry Aspects in BiCl₃ Synthesis

Bismuth compounds, including this compound, are increasingly favored in green chemistry due to their favorable environmental properties. They are often characterized as remarkably non-toxic, non-corrosive, and relatively inexpensive, positioning them as attractive alternatives to more hazardous catalysts and reagents scirp.orgiwu.edubepress.comresearchgate.net. Several synthetic strategies have been developed that capitalize on these attributes, emphasizing efficiency, waste reduction, and milder reaction conditions.

One-Pot and Solvent-Free Syntheses: this compound serves as an effective catalyst in numerous one-pot, solvent-free reactions. For instance, it catalyzes the Claisen–Schmidt condensation of aldehydes with ketones to yield chalcones under solvent-free conditions, offering short reaction times, high yields, and the absence of additional pollutants tandfonline.comresearchgate.net. Similarly, BiCl₃ facilitates the Von–Pachmann condensation of phenols with β-ketoesters to produce coumarin derivatives, also under solvent-free conditions, achieving good yields and high purity zenodo.org.

In the synthesis of heterocyclic compounds, BiCl₃ acts as a catalyst in multicomponent reactions, such as the preparation of substituted hexahydroimidazo[1,2-a]pyridines scirp.orgscirp.org. These methodologies are advantageous as they circumvent the need for chromatography and the generation of aqueous waste streams, resulting in highly mass-efficient processes scirp.orgscirp.org. Furthermore, BiCl₃ has been employed in the synthesis of thioenol ethers from readily accessible building blocks via ultrasonic irradiation, utilizing solvent-free conditions and presenting a cost-effective, environmentally friendly catalytic system with reduced reaction times rsc.org.

Catalytic Efficiency and Mild Conditions: The Lewis acidity of this compound enables its use as an efficient catalyst across a spectrum of organic transformations. It has been applied in the synthesis of cyclic acetals, the allylation of tetrahydropyranyl ethers, and the allylation of aldehydes, frequently under mild conditions that align with green chemistry principles, such as room temperature reactions and the utilization of non-toxic reagents iwu.edubepress.com. The catalytic nature of BiCl₃ in these reactions, often requiring only low mol percentages, contributes to reduced material consumption and waste generation scirp.orgresearchgate.netscirp.org.

Table 2: Green Chemistry Applications of this compound as a Catalyst

Reaction TypeBiCl₃ RoleKey Green FeaturesBenefitsExample Substrates/ProductsReference(s)
Chalcone SynthesisCatalystSolvent-free, short reaction time, high yields, no pollutantsEnvironmentally benign protocolAldehydes + Ketones → Chalcones tandfonline.comresearchgate.net
Coumarin SynthesisCatalystSolvent-free, one-pot, good yields, high puritySimple workup, short reaction time, eco-friendlyPhenols + β-ketoesters → Coumarin derivatives zenodo.org
Hexahydroimidazo[1,2-a]pyridine SynthesisCatalystMulticomponent, avoids chromatography, avoids aqueous waste, mass-efficientNontoxic, non-corrosive, inexpensive catalyst; reduced waste generationAldehydes, diamines, ketones → Hexahydroimidazo[1,2-a]pyridines scirp.orgscirp.org
Thioenol Ether SynthesisCatalystOne-pot, ultrasonic irradiation, solvent-free, readily accessible building blocksCost-effective, environmentally friendly catalytic system, shorter reaction times, good isolated yieldsβ-ketoesters/1,3-diones/2-oxindoles + DMF-DMA + Thiols → Thioenol ethers rsc.org
Synthesis of Cyclic AcetalsCatalystNon-toxic reagents, room temperature, solvent-free (sometimes)Environmentally friendly, efficientAldehydes/Ketones + Diols → Cyclic Acetals iwu.edubepress.com
Allylation ReactionsCatalystNon-toxic reagents, room temperatureEnvironmentally friendlyTetrahydropyranyl ethers, aldehydes + Allylating agents → Allylated products iwu.edubepress.com
Quinoline Derivative SynthesisCatalystRoom temperature, low toxicity, cheap catalystMild reaction conditions, economically and environmentally attractivePhenylacetylene + Ethyl 2-(arylimino)acetates → Quinoline derivatives researchgate.net

Molecular and Condensed Phase Structural Elucidation of Bismuth Trichloride

Gas Phase and Crystalline State Structural Geometry

The geometry of the BiCl₃ molecule is fundamentally pyramidal, a feature that persists from the vapor phase to the crystalline solid, albeit with significant intermolecular interactions in the latter. wikipedia.orgalignchemical.com

In the gas phase, bismuth trichloride (B1173362) exists as discrete molecules with a pyramidal structure, consistent with the predictions of Valence Shell Electron Pair Repulsion (VSEPR) theory. wikipedia.orgcollegedunia.comalignchemical.com Electron diffraction studies of gaseous BiCl₃ have confirmed this C₃ᵥ symmetry. uio.no This pyramidal shape is a direct consequence of the bismuth atom's valence electrons, which consist of three bonding pairs and one stereochemically active lone pair.

In the crystalline state, the fundamental pyramidal arrangement of a bismuth atom with its three nearest chlorine neighbors is retained. iucr.orgresearchgate.net However, the structure is more complex due to significant intermolecular forces. The crystal structure consists of bismuth atoms closely associated with three chlorine atoms in a distorted trigonal pyramid. iucr.org

In the solid, condensed phase, bismuth trichloride adopts a layered structure. cymitquimica.com This arrangement arises from strong chlorine bridging between the primary pyramidal BiCl₃ units. iucr.org These bridging interactions link the molecules into a network, creating a more complex and extended crystalline framework.

Coordination Environment and Bonding Analysis

The coordination sphere of bismuth in solid BiCl₃ is complex, extending beyond the three primary covalent bonds to include several weaker, longer-range interactions.

The coordination geometry of this compound is heavily influenced by the presence of a stereochemically active 6s² lone pair of electrons on the Bi³⁺ ion. nih.govacs.org As predicted by VSEPR theory, this lone pair occupies a significant volume of space, repelling the bonding pairs of electrons and forcing the three chloride ligands into a pyramidal arrangement rather than a trigonal planar geometry. wikipedia.orgcollegedunia.com This effect is responsible for the distorted coordination environment observed in both the gas phase and the crystalline state. In some complex anions derived from this compound, such as the octahedral [BiCl₆]³⁻, the lone pair can become stereochemically inactive. wikipedia.orgscribd.com However, in pure BiCl₃, its activity is a defining structural feature.

The structural parameters of this compound have been determined with precision through gas-phase electron diffraction and single-crystal X-ray diffraction.

In the gaseous state, the molecule is symmetrical, with a single bond length and bond angle. uio.notestbook.com

Gas Phase Structural Parameters of BiCl₃
ParameterValue
Bi-Cl Bond Length242 pm wikipedia.orgcollegedunia.com
Cl-Bi-Cl Bond Angle97.5° wikipedia.orgcollegedunia.com

In the solid state, the symmetry is lower due to intermolecular bridging. This results in three distinct, shorter covalent Bi-Cl bonds and a range of longer bridging distances. The angles between the covalently bonded chlorine atoms are also distorted from the gas-phase value. iucr.orgresearchgate.net

Solid State Structural Parameters of BiCl₃
ParameterValue
Covalent Bi-Cl Bond Lengths2.468 Å iucr.orgresearchgate.net
2.513 Å iucr.orgresearchgate.net
2.518 Å iucr.orgresearchgate.net
Bridging Bi---Cl Distances3.216 Å to 3.450 Å iucr.org
Cl-Bi-Cl Bond Angles84.45° researchgate.net
93.2° researchgate.net
94.9° researchgate.net

Polymorphism and Phase Transitions in this compound Systems

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial for understanding the fundamental properties of a compound. While extensive research has been conducted on the polymorphism of various bismuth compounds, particularly its oxides and complexes, detailed experimental evidence for the polymorphism of pure this compound (BiCl₃) remains limited in publicly available literature. The existing body of research primarily characterizes a single, stable crystalline phase at ambient conditions.

The established crystal structure of this compound is a molecular one. ucl.ac.uk At room temperature, it crystallizes in the orthorhombic space group Pnma. aps.orgmaterialsproject.orgmaterialsproject.org This structure consists of discrete, pyramidal BiCl₃ molecules. In this arrangement, each bismuth atom is coordinated to three chlorine atoms at shorter bond lengths and has additional, longer-range interactions with chlorine atoms of neighboring molecules, resulting in a complex coordination environment. ucl.ac.uk

Investigations into the behavior of this compound under varying temperatures and pressures have been conducted, notably through nuclear quadrupole resonance (NQR) spectroscopy. researchgate.netresearchgate.netcdnsciencepub.com These studies have analyzed the temperature and pressure dependence of the ³⁵Cl NQR frequencies, revealing the presence of strong intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net While these interactions can influence the thermodynamic properties and stability of the crystal, the studies have not definitively identified any clear phase transitions to distinct polymorphic forms within the temperature and pressure ranges investigated. researchgate.net

Theoretical studies employing density functional theory (DFT) have explored the energetic landscape of this compound, calculating the stability of various hypothetical crystal structures. acs.orgsoton.ac.uk Such computational approaches suggest the potential for other stable or metastable polymorphs of BiCl₃ to exist under specific conditions. However, these theoretical predictions await experimental verification through high-pressure X-ray diffraction or detailed temperature-dependent structural analyses.

The propensity for bismuth to exhibit structural diversity is well-documented in its other compounds. For instance, bismuth tribromide (BiBr₃), a closely related halide, is known to be polymorphic, existing in both a low-temperature (α) and a high-temperature (β) form. researchgate.net Furthermore, numerous complexes of this compound with organic ligands demonstrate rich polymorphic behavior, with multiple crystal forms being isolated and characterized. mdpi.comresearchgate.netnih.gov While this highlights the flexibility of bismuth's coordination sphere, it does not directly confirm polymorphism in pure this compound itself.

Crystallographic Data for this compound (Orthorhombic Phase)

The following table summarizes the crystallographic data for the known orthorhombic phase of this compound.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
Space Group Number62
a (Å)Value not consistently reported
b (Å)Value not consistently reported
c (Å)Value not consistently reported
α (°)90
β (°)90
γ (°)90
Z (formula units/cell)4

Note: Specific lattice parameters (a, b, c) can vary slightly between different experimental reports and are therefore not listed as a single definitive value.

Advanced Spectroscopic Characterization Techniques for Bismuth Trichloride and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman spectroscopy, probe the molecular vibrations within a compound, providing insights into its structure, bonding, and purity.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy detects the absorption of IR radiation by molecular vibrations, typically stretching and bending of chemical bonds. For bismuth compounds, IR spectroscopy can identify characteristic metal-halogen and metal-oxygen bonds.

Bismuth oxychloride (BiOCl) exhibits characteristic IR absorption bands associated with Bi-Cl and Bi-O stretching modes. Bands around 1400, 1155, and 1040 cm⁻¹ have been assigned to asymmetric and symmetric stretching vibrations of the Bi-Cl band in BiOCl structures researchgate.net. Additionally, a band at 528 cm⁻¹ is attributed to the Bi-O stretching mode researchgate.net. In other bismuth oxyhalides, Bi-Cl stretching vibrations have been observed around 1112 cm⁻¹ researchgate.net. Studies on bismuth trifluoride (BiF₃) reported absorption bands at 523 cm⁻¹ and a broad band at 258 cm⁻¹ dtic.mil.

The interaction of BiCl₃ with ligands can also be observed through IR spectroscopy. For instance, in the context of polyurethane synthesis, the IR spectrum of a mixture of a bishydroxyurethane monomer (BHU6) and BiCl₃ showed shifts in the νN-H and νC=O peaks, indicating the activation of the carbonyl group by BiCl₃ researchgate.net.

Table 1: Characteristic IR Absorption Bands for Bismuth Compounds

Compound/SystemWavenumber (cm⁻¹)AssignmentReference
BiOCl1400, 1155, 1040Asymmetric/Symmetric Bi-Cl stretching researchgate.net
BiOCl528Bi-O stretching researchgate.net
Bismuth oxychlorides1112Bi-Cl stretching researchgate.net
BiF₃523(Assigned) dtic.mil
BiF₃258 (broad)(Assigned) dtic.mil
BHU6 + BiCl₃ mixture~3324, ~1683νN-H and νC=O (shifted due to BiCl₃ interaction) researchgate.net

Raman Spectroscopic Studies

Raman spectroscopy complements IR spectroscopy by detecting vibrations that involve a change in polarizability. It is particularly useful for studying inorganic solids and lattice vibrations.

Elemental bismuth exhibits characteristic Raman-active modes, with reported Eg and A₁g modes at approximately 75.2 cm⁻¹ and 100.2 cm⁻¹ respectively researchgate.net. These modes correspond to the doubly degenerate Eg and non-degenerate A₁g phonon modes in rhombohedral bismuth researchgate.net. Other studies on bismuth compounds like Bi₂S₃ have identified Raman-active modes such as Ag and B₁g vibrational symmetry modes at around 180 cm⁻¹, 237 cm⁻¹, and 249 cm⁻¹ researchgate.net. For BiOCl, Raman active phonon modes are predicted to involve the motion of Bi, O, and Cl atoms, with Eg modes primarily in the ab plane and A₁g modes related to out-of-plane movements chemrxiv.org. Specific Raman active modes for BiOCl include those at 104 cm⁻¹ and 202 cm⁻¹ attributed to Ag vibration modes researchgate.net.

The interpretation of Raman spectra can be complex, with band position, bandwidth, intensity, and depolarization ratio providing crucial information for structural assignments s-a-s.org.

Table 2: Characteristic Raman Shifts for Bismuth-Containing Materials

Material/CompoundWavenumber (cm⁻¹)AssignmentReference
Bismuth (element)75.2Eg vibrational mode researchgate.net
Bismuth (element)100.2A₁g vibrational mode researchgate.net
Bi₂S₃180Ag vibrational mode researchgate.net
Bi₂S₃237Ag vibrational mode researchgate.net
Bi₂S₃249B₁g vibrational mode researchgate.net
BiOCl104Ag vibration mode researchgate.net
BiOCl202Eg internal Bi-Cl stretching mode researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules, particularly useful for organic and organometallic compounds.

Solid-State NMR Investigations (If Applicable)

Solid-state NMR spectroscopy can provide structural information for bismuth compounds in their solid form. While the prompt specifically asks for ¹H and ¹³C NMR, it's important to note that for bismuth itself, ²⁰⁹Bi NMR is the most direct solid-state technique.

The application of solid-state NMR for bismuth-containing materials has been explored, particularly for ²⁰⁹Bi NMR, which can be challenging due to broad spectral lines acs.orgresearchgate.net. Studies have shown that ²⁰⁹Bi solid-state NMR can be useful for characterizing bismuth-containing materials, with chemical shift ranges spanning thousands of ppm and quadrupolar coupling constants (C<0xE1><0xB5><0xA4>) ranging from 78.6 MHz to 256 MHz researchgate.net. The rapidity of data acquisition at ultrahigh magnetic fields and the sensitivity of ²⁰⁹Bi NMR parameters to the bismuth environment suggest its utility researchgate.net. While ¹H and ¹³C solid-state NMR might be applicable if organic ligands are present in solid bismuth complexes, direct studies focusing on these nuclei for BiCl₃ itself are less common compared to ²⁰⁹Bi NMR.

Mass Spectrometry (MS) Techniques

Mass spectrometry is crucial for determining the molecular weight, elemental composition, and isotopic distribution of compounds. For bismuth, its characteristic isotopic pattern is a key feature identified by MS.

Bismuth has a single naturally abundant isotope, ²⁰⁹Bi, which constitutes nearly 100% of natural bismuth nih.govchemlin.org. This simplifies mass spectral analysis, as the molecular ion peak directly corresponds to the mass of the ²⁰⁹Bi isotope. Techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to characterize bismuth complexes, providing molecular ion peaks (m/z) that confirm the presence of the bismuth-containing species peerj.comthieme-connect.com. For example, ESI-MS data for a bismuth complex yielded an m/z value of 294 [M+H]⁺ thieme-connect.com.

Mass spectrometry is also employed for isotopic analysis of bismuth, particularly in environmental or nuclear studies where different bismuth isotopes might be present due to activation processes unt.eduakjournals.com. Techniques like resonance ionization time-of-flight mass spectrometry (RIMS-TOF-MS) offer high sensitivity and selectivity for measuring isotopic abundances of lead and bismuth akjournals.com. In mass cytometry (CyTOF), ²⁰⁹Bi serves as a reliable mass tag due to its high atomic mass and lack of polyatomic ion interference with other elements like lanthanides nih.govresearchgate.net. The mass spectrum of bismuth shows a prominent peak at m/z 209 nih.govresearchgate.net.

Table 4: Mass Spectrometry Data for Bismuth Species

Analyte/TechniqueObserved m/z ValueInterpretation/ApplicationReference
Bismuth complex294 [M+H]⁺Molecular ion of a bismuth complex thieme-connect.com
Bismuth complex422 [M+2]⁺, 424 [M+4]⁺Molecular ions of a bismuth complex thieme-connect.com
Bismuth (general)209²⁰⁹Bi isotope peak (natural abundance) nih.govresearchgate.net
Bismuth (CyTOF)209Mass tag for immunoassay multiplexing nih.govresearchgate.net

Compound List:

Bismuth trichloride (B1173362) (BiCl₃)

Bismuth oxychloride (BiOCl)

Bismuth trifluoride (BiF₃)

Bismuth(III) complexes (general)

[Bi₂Cl₆(phen-thio)₂]

Bi-edtabz complex

Organobismuth compounds

Electrospray Ionization Mass Spectrometry (ESI/MS)

Electrospray ionization (ESI) is a soft ionization technique that gently desolvates analytes, allowing for the analysis of intact molecular ions, including those of organometallic and coordination complexes uvic.cafrontiersin.org. This method is particularly effective for compounds with ionic or highly polar characteristics researchgate.net. ESI-MS has been employed to identify various bismuth-containing species, including monocationic complexes in the gas phase and complex clusters researchgate.netnih.gov. For instance, ESI-MS has been used to identify bismuth-thiolate-carboxylate clusters, revealing a wide range of complexes involving ligands such as mercaptosuccinic acid, 2-mercaptopropionic acid, and cysteine nih.gov. In the analysis of a specific bismuth complex, an ion with an m/z value of 709.6 was observed with 100% relative intensity, identified as [(M-H)-] peerj.com. ESI-MS is also noted for its utility in studying toxic heavy metals in biological systems, allowing for the definitive identification of complexes formed between bismuth ions and biomolecules like glutathione (B108866) researchgate.net.

TechniqueObserved Ion (m/z)Relative Intensity (%)IdentificationReference
ESI-MS709.6100[(M-H)-] peerj.com

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a complementary ionization technique that is well-suited for analyzing compounds with low to medium polarity researchgate.netcreative-proteomics.com. It is often used in conjunction with liquid chromatography (LC-APCI-MS) and is known for its wide ionization range, high sensitivity, and selectivity creative-proteomics.com. APCI is capable of producing useful ions with gentle fragmentation from large neutral molecules nih.gov. For bismuth compounds, APCI-MS has been used to characterize organoboron-bismuth complexes. For example, in one study, APCI-High-Resolution Mass Spectrometry (APCI-HRMS) in positive ion mode provided an observed m/z of 667.1986 for a bismuth complex, which closely matched its calculated value of 667.1983 rsc.org. While APCI is effective for many organic and organometallic species, it is generally less suitable for large biological macromolecules due to limited fragmentation and the generation of fewer multiply charged ions creative-proteomics.com.

TechniqueObserved Ion (m/z)Calculated Ion (m/z)IdentificationReference
APCI-HRMS667.1986667.1983[C₃₀H₅₁Br₂N₃Si₂]⁺ rsc.org

X-ray Diffractional Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase composition, and lattice parameters of solid materials. Both single-crystal and powder X-ray diffraction methods are crucial for characterizing bismuth compounds.

Single-Crystal X-ray Diffraction for Coordination Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, including coordination complexes. This technique has been instrumental in characterizing various bismuth coordination complexes, revealing detailed structural information such as bond lengths, bond angles, coordination geometries, and crystal packing acs.orgresearchgate.netmdpi.comnih.govkingston.ac.uk. For instance, studies on bismuth halide-based coordination complexes have reported Bi-N bond distances ranging from 2.472(2) to 2.506(2) Å and Bi-Cl bond distances between 2.512(7) and 2.900(8) Å acs.org. The coordination environment around bismuth centers is often described as distorted octahedral mdpi.comkingston.ac.uk. Furthermore, single-crystal XRD analysis has confirmed high structural similarity (isostructurality) between related bismuth complexes, with isostructurality indices as high as 99.25% mdpi.com. Specific bond angles, such as Cl-Bi-Cl, can also be precisely determined, with values like 98.8° being reported for certain complexes kingston.ac.uk. The technique also identifies crystal system and space group information, such as orthorhombic (Pbca) or monoclinic (C2/c) for different bismuth complexes acs.org.

Compound/Complex TypeParameterValue(s)NotesReference
Bismuth halide-based coordination complexesBi-N Bond Distance2.472(2) Å, 2.506(2) ÅFor specific complex [Bi₂Cl₆(phen-thio)₂] acs.org
Bi-Cl Bond Distance2.512(7) to 2.900(8) ÅFor specific complex [Bi₂Cl₆(phen-thio)₂] acs.org
Crystal SystemOrthorhombic, MonoclinicFor different complexes acs.org
Space GroupPbca, C2/cCorresponding to crystal systems acs.org
Bismuth(III) complexes with halogens and thiosemicarbazoneIsostructurality Index99.25%Indicates high structural similarity mdpi.com
CoordinationDistorted octahedralAround Bi(III) centers mdpi.comkingston.ac.uk
Cl-Bi-Cl Angle98.8°Example angle in a specific complex kingston.ac.uk
Trisarylborane-Bi(III) complex [Bi(PhBMes₂)₃]Intermolecular contactShort C-H···H-C contactObserved in solid-state structure nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a widely used technique for analyzing polycrystalline materials, providing information on crystal structure, phase identification, and purity creative-biostructure.com. It is particularly valuable for characterizing bulk samples, including newly synthesized catalysts and functional materials monash.edu. PXRD is considered the "gold standard" for identifying and quantifying crystalline phases americanpharmaceuticalreview.com. For bismuth compounds, PXRD is used to confirm the formation of specific phases, such as bismuth oxychloride (BiOCl) researchgate.netresearchgate.net, or to verify the crystalline structure of bismuth nanowires monash.edu. The technique can also be employed to assess sample homogeneity and to determine the composition of solid solutions by analyzing shifts in diffraction peaks mdpi.com. PXRD data is typically collected using a copper X-ray source with a wavelength (λ) around 1.54 Å, over a 2θ range of 0° to 50° mdpi.comamericanpharmaceuticalreview.com. PXRD is also crucial in pharmaceutical development for identifying and quantifying amorphous content within crystalline drug substances, as amorphous forms can impact stability and bioavailability americanpharmaceuticalreview.com.

TechniqueX-ray SourceWavelength (λ)2θ RangeApplicationReference
PXRDCu Kα1.54178 Å0°–50°Phase identification, crystalline phase analysis, sample homogeneity mdpi.com
PXRDCopper1.54 ÅN/AIdentifying and quantifying crystalline phases, amorphous content analysis americanpharmaceuticalreview.com
PXRDCu KαN/AN/AConfirming formation of Bi phases, Bi₂O₃, and BiNW phases monash.edu
PXRDN/AN/AN/AMatching standard for BiOCl, confirming tetragonal phase researchgate.netresearchgate.net

Other Spectroscopic and Analytical Methods

Beyond mass spectrometry and X-ray diffraction, other spectroscopic techniques provide complementary information about the electronic and optical properties of bismuth compounds.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the sample. It works by irradiating the sample surface with X-rays, causing the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment, providing binding energy values that reveal oxidation states and bonding configurations phi.com. XPS is particularly valuable for analyzing the surface chemistry of bismuth compounds, including the identification of bismuth oxidation states, the presence of chlorine, and the detection of surface contaminants or segregation phenomena aip.orgplos.orgmdpi.comacs.orgmdpi.combilkent.edu.trmdpi.comresearchgate.netresearchgate.net.

XPS Analysis of Bismuth Trichloride and its Surface Interactions:

Research utilizing XPS has provided critical insights into the behavior of this compound (BiCl₃) when interacting with surfaces, especially in the context of semiconductor doping and atomic-scale fabrication. For instance, studies investigating BiCl₃ on silicon surfaces reveal that the compound dissociates at room temperature, yielding bismuth ad-atoms and surface-bound chlorine aip.orgresearchgate.net. XPS is employed to analyze the resulting surface composition and chemical states, confirming the presence of these species researchgate.net.

In other bismuth-containing materials, XPS has been instrumental in characterizing the oxidation states of bismuth. For example, in bismuth oxychloride (BiOCl), the Bi 4f core-level spectrum typically shows a doublet corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components, indicative of bismuth in a +3 oxidation state plos.orgresearchgate.netresearchgate.net. The precise binding energies can vary slightly depending on the specific compound or surface environment. For BiOCl, Bi 4f₇/₂ peaks are reported around 158.8 eV plos.org or 160.3 eV researchgate.net, with corresponding Bi 4f₅/₂ peaks at 164.2 eV plos.org or 165.8 eV researchgate.net. In contrast, bismuth oxide (Bi₂O₃) exhibits Bi 4f₇/₂ at approximately 159.6 eV and Bi 4f₅/₂ at 165.1 eV researchgate.net. These shifts highlight the sensitivity of XPS to subtle changes in the chemical environment.

XPS also plays a crucial role in understanding bismuth surface segregation in various alloys and semiconductor materials. It can differentiate between metallic bismuth and oxidized bismuth species by analyzing the distinct binding energies of the Bi 4f orbitals aip.org. For example, metallic bismuth species are identified by specific binding energies, while oxide components appear at different energy levels aip.org. Furthermore, XPS can confirm the presence of chlorine in bismuth compounds, with characteristic Cl 2p peaks observed at specific binding energies, such as around 198-200 eV for BiOCl researchgate.netresearchgate.net.

Data Table: Representative XPS Binding Energies for Bismuth and Chlorine Species

Compound/StateElementCore LevelBinding Energy (eV)Reference
Bismuth Oxychloride (BiOCl)Bi4f₇/₂158.8 plos.org
Bi4f₅/₂164.2 plos.org
Bi4f₇/₂160.3 researchgate.net
Bi4f₅/₂165.8 researchgate.net
Cl2p₃/₂198.4 researchgate.net
Cl2p₁/₂200.0 researchgate.net
Bismuth Oxide (Bi₂O₃)Bi4f₇/₂159.6 researchgate.net
Bi4f₅/₂165.1 researchgate.net
Bismuth (0-valence/metallic)Bi4f₇/₂156.9 bilkent.edu.tr
Bi4f₅/₂162.2 bilkent.edu.tr
Bismuth (+3 in oxides/compounds)Bi4f₇/₂~159-160 mdpi.commdpi.comresearchgate.net
Bi4f₅/₂~164-165 mdpi.commdpi.comresearchgate.net

Scanning Tunneling Microscopy (STM) for Surface Adsorption Studies

Scanning Tunneling Microscopy (STM) is a powerful surface analysis technique that provides atomic-scale resolution imaging of surfaces. It operates by scanning an atomically sharp conductive tip across a surface while maintaining a constant tunneling current between the tip and the surface. This allows for the visualization of surface topography, atomic arrangements, and electronic properties cmu.eduibm.com. STM is particularly adept at studying adsorption phenomena, including the behavior of molecules on surfaces, their diffusion, and their arrangement into ordered structures ibm.comaps.orgnih.gov.

STM Studies of this compound Adsorption and Dissociation:

The application of STM to this compound (BiCl₃) has been pivotal in understanding its utility as a precursor for atomic-scale device fabrication. When BiCl₃ is exposed to a silicon (Si(001)) surface at room temperature, it undergoes complete dissociation aip.orgresearchgate.netthomasyoungcentre.orgucl.ac.ukresearchgate.netresearchgate.net. Atomic-resolution STM images have been crucial in characterizing the resulting surface species, which include individual bismuth ad-atoms, bismuth ad-dimers, and surface-bound chlorine atoms aip.orgresearchgate.netucl.ac.ukresearchgate.netresearchgate.net. These STM observations, often combined with density functional theory (DFT) calculations, allow for the modeling of the surface processes and the identification of the observed features aip.orgresearchgate.netucl.ac.uk.

The ability of BiCl₃ to dissociate into well-defined bismuth species on silicon surfaces makes it a strong candidate for controlled atomic-scale deposition and lithographic patterning aip.orgresearchgate.netucl.ac.ukresearchgate.net. Researchers are exploring the integration of BiCl₃ adsorption with STM-based hydrogen lithography to deterministically position single bismuth atoms within silicon substrates for quantum technological applications aip.orgthomasyoungcentre.org. Beyond silicon, STM has also been used to study BiCl₃ in the context of graphite (B72142) intercalation compounds, where it revealed specific surface structures researchgate.net.

In broader applications, STM is widely used to image organic molecules adsorbed on surfaces like graphene and metals, revealing their self-assembly into ordered networks and providing insights into their electronic properties ibm.comaps.orgnih.govresearchgate.net. This capability underscores STM's versatility in probing the nanoscale interactions of various chemical species.

Reactivity Pathways and Mechanistic Investigations of Bismuth Trichloride

Redox Chemistry and Oxidation States

Bismuth(III)/Bismuth(V) Redox Cycles in Catalysis

Bismuth's ability to exist in multiple oxidation states, notably Bi(III) and Bi(V), opens avenues for its application in redox catalysis, offering a potentially greener and more cost-effective alternative to transition metals europa.eumdpi.commpg.deresearchgate.netnih.govacs.org. Research efforts are actively focused on designing novel bismuth complexes that can engage in Bi(III)/Bi(V) redox cycles for organic synthesis europa.eumpg.deresearchgate.netnih.gov. While the development of such catalytic systems is an emerging field, challenges remain in achieving efficient catalytic cycles, particularly concerning the requirement of strong oxidants to promote bismuth to higher oxidation states europa.eu. Nonetheless, the exploration of these redox pathways represents a significant frontier in main-group catalysis, aiming to unlock unique reactivity modes previously exclusive to transition metals mpg.deresearchgate.netnih.gov.

Reduction to Metallic Bismuth by Reducing Agents

Bismuth trichloride (B1173362) is readily reduced to metallic bismuth (Bi(0)) by various reducing agents dtic.milwikipedia.org. This transformation is a fundamental aspect of bismuth chemistry, with practical implications in materials science and synthesis. For instance, lithium aluminum hydride (LiAlH₄) has been employed to reduce BiCl₃ to metallic bismuth, with reported yields ranging from 60-70% dtic.mil. The reaction can be conducted at low temperatures, potentially proceeding through an unstable bismuthine (B104622) intermediate dtic.mil. Hydrazine (B178648) hydrate (B1144303) has also been utilized as a reducing agent in the synthesis of bismuth nanoparticles from BiCl₃ precursors acs.org. The reduction of BiCl₃ to metallic bismuth is a key step in processes aimed at producing bismuth metal or its nanostructures.

Reactions with Organic Substrates

BiCl₃ exhibits significant catalytic activity in a variety of reactions involving organic molecules.

Halogenation and Dehydration of Alcohols

Bismuth trichloride acts as an effective catalyst for the halogenation of alcohols, particularly secondary and tertiary alcohols researchgate.netacs.orgresearchgate.netthieme-connect.com. In conjunction with chlorosilanes, BiCl₃ facilitates the chlorination of alcohols and alkoxysilanes, providing a convenient route to alkyl chlorides researchgate.netthieme-connect.com. It has also been utilized for selective chlorination and halogen exchange reactions under mild conditions wikipedia.orgresearchgate.net. While BiCl₃ can promote the dehydration of alcohols to form alkenes, bismuth bromide (BiBr₃) is often found to be more efficient for this specific transformation researchgate.netnih.gov.

Etherification Reactions

The catalytic capabilities of bismuth salts extend to etherification reactions researchgate.netrsc.orgresearchgate.net. BiCl₃, in combination with reducing agents like triethylsilane, can catalyze the reductive etherification of carbonyl compounds with alcohols, yielding ethers researchgate.net. Bismuth bromide (BiBr₃) has also been reported to catalyze the formation of ethers from benzylic alcohols researchgate.net. Furthermore, bismuth triflate (Bi(OTf)₃) has demonstrated efficacy in catalyzing the dimerization of alcohols, leading to the formation of new carbon-carbon bonds, a process that can be considered a form of coupling or etherification nih.govamericanelements.com.

Nucleophilic Opening of Epoxides

A notable application of BiCl₃ is its role as a catalyst in the nucleophilic opening of epoxides with a range of nucleophiles, including amines, alcohols, and water mdpi.comresearchgate.netcancer.govresearchgate.netacs.orgnii.ac.jpresearchgate.net. This reaction is particularly valuable for the synthesis of β-amino alcohols, which are critical intermediates in medicinal chemistry and the synthesis of biologically active compounds researchgate.netcancer.govacs.orgnii.ac.jp. The BiCl₃-catalyzed ring-opening of epoxides with aromatic amines proceeds under mild reaction conditions and typically affords good regioselectivity researchgate.netcancer.govresearchgate.netacs.orgnii.ac.jp. For instance, BiCl₃ has been employed to catalyze the cleavage of epoxides with alcohols, acetic acid, and water, yielding the corresponding β-alkoxy/acetoxy alcohols and diols in high yields researchgate.net.

Table 1: this compound Catalyzed Nucleophilic Opening of Epoxides

Epoxide SubstrateNucleophileBiCl₃ Catalyst AmountReaction ConditionsProduct (β-amino alcohol)Yield (%)Citation
Various EpoxidesAromatic AminesCatalyticMild conditionsβ-amino alcoholsHigh researchgate.netcancer.govresearchgate.netnii.ac.jp
EpoxidesAlcoholsCatalyticRegio- and stereoselectiveβ-alkoxy alcoholsHigh researchgate.net
EpoxidesAcetic AcidCatalyticRegio- and stereoselectiveβ-acetoxy alcoholsHigh researchgate.net
EpoxidesWaterCatalyticRegio- and stereoselectiveDiolsHigh researchgate.net
Styrene (B11656) OxideAnilineCatalyticRoom temperature2-anilino-1-phenylethanol~90% acs.org
Cyclohexene OxideAnilineCatalyticRoom temperature2-anilino-cyclohexanol~90% acs.org

Organobismuth Compound Formation Pathways

This compound serves as a fundamental precursor in the synthesis of a diverse range of organobismuth compounds nih.govwikipedia.orgthieme-connect.de. The preparation of symmetrical tertiary bismuthines (R₃Bi) commonly involves the reaction of Grignard reagents or organolithium compounds with BiCl₃ thieme-connect.de. For example, the reaction of a functionalized aryl-Grignard reagent with BiCl₃ has been used to synthesize tris[ortho-chloromethylphenyl]bismuthane nih.gov. Unsymmetrical bismuthines, featuring two or three different organic groups, are typically synthesized through the reaction of halobismuthines with Grignard reagents thieme-connect.de. BiCl₃ also plays a role in pathways leading to organobismuth(V) compounds, often via the oxidation of Bi(III) organometallic precursors acs.orgnih.gov. Furthermore, BiCl₃ is utilized in the formation of metal-Bi σ-bonds within heterometallic complexes, underscoring its utility in organometallic chemistry wikipedia.org.

Coordination Chemistry of Bismuth Trichloride

Complex Formation with Various Ligands

Bismuth(III) is classified as a borderline Lewis acid, allowing it to form stable complexes with ligands containing oxygen, nitrogen, and sulfur donor atoms. mdpi.comresearchgate.net

Bismuth trichloride (B1173362) forms adducts with a range of oxygen-donating ligands. The interaction with cyclic polyethers, or crown ethers, has been a subject of particular interest. For instance, complexes with 12-crown-4 (B1663920), 15-crown-5 (B104581), and 18-crown-6 (B118740) have been synthesized. rsc.orgrsc.org The reaction of BiCl₃ with 12-crown-4 yields a neutral adduct, BiCl₃·12-crown-4, where the pyramidal BiCl₃ molecule is linked to all four oxygen atoms of the crown ether in a half-sandwich structure. rsc.orgrsc.org A similar structure is proposed for the 15-crown-5 complex. rsc.orgrsc.org However, the reaction with 18-crown-6 results in an ionic complex, 2[BiCl₂(18-crown-6)]⁺ [Bi₂Cl₈]²⁻. rsc.orgrsc.org In the cationic part of this complex, the bismuth atom is eight-coordinate, bonded to the six oxygen atoms of the crown ether and two chlorine atoms. rsc.orgrsc.org

Acyclic polyethers, such as polyethylene (B3416737) glycols (PEGs), and simple ethers also form complexes with BiCl₃. The ether complexes BiCl₃·diglyme (B29089), BiCl₃·diethylcarbitol, and BiCl₃·3THF have been prepared and structurally characterized. researchgate.netacs.org In the solid state, the complexes with diglyme (bis(2-methoxy)ethyl ether) and diethylcarbitol (bis(2-ethoxy)ethyl ether) are dimeric. researchgate.net In contrast, the complex with tetrahydrofuran (B95107) (THF), BiCl₃·3THF, is monomeric. researchgate.netacs.org

Table 1: Selected Bismuth Trichloride Complexes with Oxygen Donor Ligands

LigandComplex FormulaCoordination Geometry at BiReference
12-Crown-4BiCl₃·12-crown-4Half-sandwich rsc.orgrsc.org
18-Crown-62[BiCl₂(18-crown-6)]⁺[Bi₂Cl₈]²⁻Bicapped trigonal prismatic (cation) rsc.orgrsc.org
Tetrahydrofuran (THF)BiCl₃·3THFApproximate octahedral researchgate.net
Diglyme[BiCl₃·diglyme]₂Distorted pentagonal bipyramidal researchgate.net
Diethylcarbitol[BiCl₃·diethylcarbitol]₂Distorted pentagonal bipyramidal researchgate.net

Bismuth(III) forms stable complexes with various N-donor ligands, including Schiff bases and amines. mdpi.com Schiff base complexes are readily synthesized, often by reacting this compound with the pre-formed ligand. a2zjournals.com These ligands can be bidentate, coordinating through the azomethine nitrogen and a phenolic oxygen atom. a2zjournals.com For example, a tetra-coordinated Bi(III) complex with the formula [BiCl₂(L)] (where LH is a Schiff base derived from 1-acetyl-2-naphthol and a sulfa drug) has been reported, with the Schiff base acting as a bidentate N,O-donor ligand. a2zjournals.com The coordination environment around the bismuth can be further varied, leading to complexes with pyramidal geometries. bohrium.com

Complexes with macrocyclic amines have also been investigated. The reaction of BiCl₃ with 1,3,5-trimethyltriazacyclohexane (Me₃tach) can lead to the formation of (Me₃tach)BiCl₃(py)₂ in the presence of pyridine. nih.gov

Given the thiophilic nature of bismuth, it forms a wide array of complexes with sulfur-containing ligands. acs.org The reactions of BiCl₃ with aminoethanethiolate can be controlled stoichiometrically to produce mono-, bis-, and tris-thiolated bismuth complexes, such as bis(aminoethanethiolato)bismuth(III) chloride and dimethylaminoethanethiolatobismuth(III) chloride. acs.org

Thiosemicarbazones represent a versatile class of ligands that coordinate to BiCl₃. Depending on the specific thiosemicarbazone and reaction conditions, the ligand can coordinate in a monodentate fashion through the sulfur atom or as a bidentate ligand through sulfur and nitrogen. nih.govnih.govresearchgate.net For instance, with acetophenone (B1666503) thiosemicarbazone and benzaldehyde (B42025) thiosemicarbazone, BiCl₃ forms complexes like {BiCl₃(η¹-S-Hacptsc)₃} and {[BiCl₂(µ₂-Cl)(η¹-S-Hbztsc)₂]₂}, where the ligands are monodentate S-donors. researchgate.net In other cases, such as with pyridine-2-carboxaldehyde thiosemicarbazone, the ligand acts as a bidentate S,N donor. nih.gov

Dithiocarbamates are strong chelating agents for bismuth(III), readily reacting with BiCl₃ to form stable complexes. analis.com.myaip.org These reactions, often carried out by reacting BiCl₃ with an amine and carbon disulfide, can yield complexes with the general formula BiCl[S₂CNR'R”]₂. analis.com.myaip.org The dithiocarbamate (B8719985) ligand typically acts as a bidentate chelator through its two sulfur atoms. aip.org

The coordination chemistry of BiCl₃ with phosphorus donor ligands is also being explored. Bismuth(III) chloride reacts with phosphinothiol ligands in the presence of a base to form complexes where the ligand can act in a bidentate chelating (S,P) manner. researchgate.net An example is the complex [Bi{2-(Ph₂P)C₆H₄S}₃], where the bismuth ion is hexacoordinated by three anionic phosphinothiolate ligands. researchgate.net

A flexidentate phosphane ligand, P(C₆H₄-o-CH₂SCH₃)₃ (PS₃), reacts with BiCl₃ to form the complex PS₃BiCl₃. acs.orgnih.gov In this complex, a weak, mainly electrostatic interaction exists between the phosphorus and bismuth centers. acs.orgnih.gov The coordination sphere around the bismuth is completed by the three sulfur donors from the ligand and the three chloride ions. acs.org The interaction can be tuned from a weak secondary bond to a dative covalent bond by altering the electronic properties of the complex, for example, by removing the chloride ligands. nih.gov

Structural Characterization of Coordination Complexes

The structures of this compound coordination complexes are diverse, with coordination numbers typically ranging from four to eight, and sometimes higher. rsc.orgmdpi.com The geometry is often irregular and can be described as distorted versions of common polyhedra, a feature frequently attributed to the influence of the stereochemically active 6s² lone pair of electrons on the Bi(III) center. oulu.fi

The denticity of the ligand plays a crucial role in determining the final structure of the complex. Monodentate ligands, such as in {BiCl₃(η¹-S-Hacptsc)₃}, can lead to six-coordinate, distorted octahedral geometries. nih.govresearchgate.net In this case, three sulfur atoms and three chlorine atoms complete the coordination sphere. nih.gov

Bidentate ligands, such as dithiocarbamates or certain thiosemicarbazones, lead to chelate formation. nih.govaip.org With bidentate thiosemicarbazones, five-coordinate bismuth centers can be formed. nih.gov In the case of [BiCl(S₂CN(C₂H₅)(C₂H₄OH))]₂, the bismuth atom is five-coordinate with a geometry intermediate between trigonal bipyramidal and square pyramidal. analis.com.my The coordination sphere is comprised of two bidentate dithiocarbamate ligands and one chlorine atom.

Higher denticity ligands, like crown ethers, can result in high coordination numbers. rsc.org For example, in the [BiCl₂(18-crown-6)]⁺ cation, the hexadentate nature of the 18-crown-6 ligand, along with two chloride ions, results in an eight-coordinate bismuth center with a bicapped trigonal prismatic geometry. rsc.orgrsc.org In contrast, the smaller, tetradentate 12-crown-4 ligand forms a half-sandwich structure where the BiCl₃ unit sits (B43327) atop the plane of the four oxygen atoms. rsc.orgrsc.org

Steric hindrance from bulky substituents on the ligand also significantly impacts the coordination environment. For instance, the reaction of BiCl₃ with the bulky aryloxide KOC₆H₃tBu₂-2,6 does not result in the expected bis(aryloxide) complex. Instead, C-H activation occurs, leading to a complex with a Bi-C bond, demonstrating how steric bulk can drive unexpected reactivity. acs.org In thiosemicarbazone complexes, the nature of the substituents can influence whether the resulting structure is mononuclear or dinuclear. rsc.org For example, complexes with 2-acetylthiophene (B1664040) thiosemicarbazones can be mononuclear, [BiCl₃(HL)₃], or dinuclear and halogen-bridged, [BiX₂(µ₂-X)(HL)₂]₂, depending on the halide and ligand substituents. rsc.org The arrangement of ligands in mononuclear octahedral complexes can also vary, with both meridional and facial isomers being observed, sometimes within the same crystal structure, indicating a subtle interplay of steric and packing forces. rsc.org

Formation of Polymeric Coordination Structures

This compound serves as a key building block in the construction of coordination polymers, which are extended structures formed by the linking of metal centers with organic or inorganic bridging ligands. The resulting architectures can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D), with the dimensionality and topology being influenced by the coordination preferences of the bismuth center, the nature of the ligand, and the reaction conditions.

In the solid state, BiCl₃ itself possesses a polymeric structure where each bismuth atom is surrounded by a distorted octahedron of six chloride ions. This inherent tendency to form bridged structures is often retained in its coordination complexes. For instance, the reaction of this compound with pyridine-4-carbaldehyde thiosemicarbazone results in the formation of a one-dimensional coordination polymer, [Bi(HQ)(Cl)₄]n. In this structure, the bismuth centers are bridged by single chloro ligands, creating an infinite chain.

The versatility of bismuth's coordination sphere allows for the formation of more complex polymeric structures, including heterometallic systems. An example is the formation of a one-dimensional polymeric chain with the formula {[AgPS₃BiCl₃(OTf)]₂(CH₃CN)₂}∞. This polymer is constructed from repeating dianionic and dicationic units, showcasing the ability of this compound to participate in the formation of intricate multi-metallic assemblies.

The structural diversity of halobismuthate anions, derived from BiCl₃, further contributes to the formation of polymeric networks. These can exist as discrete anions or extend into 1D chains, 2D layers, or 3D frameworks, depending on the coordinating environment and the presence of counterions.

Polymeric Structure Description Dimensionality
[Bi(HQ)(Cl)₄]nBismuth centers bridged by single chloro ligands.1D
{[AgPS₃BiCl₃(OTf)]₂(CH₃CN)₂}∞Infinite chain of dianionic and dicationic repeating units.1D
Halobismuthate NetworksCan form chains, layers, or frameworks depending on conditions.1D, 2D, or 3D

Ligand Exchange Reactions and Transmetallation Processes

This compound readily undergoes ligand exchange reactions, where one or more of its chloride ligands are replaced by other donor molecules. These reactions are fundamental to the synthesis of a wide array of bismuth complexes with tailored properties. The lability of the Bi-Cl bond facilitates these exchange processes.

A notable example of ligand exchange is the halide-transfer reaction between bismuth(III) chloride and antimony(V) chloride in acetonitrile (B52724). This reaction yields the ionic salt [BiCl₂(MeCN)₄][SbCl₆], where two chloride ligands and four acetonitrile molecules coordinate to the bismuth center, and the antimony forms the hexachloroantimonate anion.

Transmetallation is a specific type of ligand exchange where a metal-carbon or metal-ligand bond is cleaved and a new one is formed with a different metal. This compound is a common precursor in transmetallation reactions to generate organobismuth compounds. For instance, it can be used in catalytic cycles where an organic group is transferred from another metal, such as zinc or palladium, to bismuth. In some synthetic protocols, an aluminum insertion is catalyzed by BiCl₃, followed by a transmetallation with a zinc salt and a subsequent palladium-catalyzed cross-coupling reaction. Another documented transmetallation involves the reaction of bis(6-diphenylphosphinoxy-acenapth-5-yl)mercury with this compound.

These ligand exchange and transmetallation processes are crucial in organic synthesis, where BiCl₃ is employed as a catalyst or reagent for various transformations. The ability to exchange ligands allows for the in-situ generation of catalytically active species.

Reaction Type Reactants Product(s)
Halide-TransferBiCl₃, SbCl₅, MeCN[BiCl₂(MeCN)₄][SbCl₆]
TransmetallationOrganometallic reagent (e.g., organozinc), BiCl₃Organobismuth compound, Metal halide
Transmetallationbis(6-diphenylphosphinoxy-acenapth-5-yl)mercury, BiCl₃Organobismuth compound, Mercury halide

Cation Dependent Complex Polyanion Formation

In the presence of halide ions, this compound can form a variety of complex chlorobismuthate(III) anions. The structure and nuclearity of these polyanions are highly dependent on the nature of the counter-cation present in the crystal lattice. The size, charge, and coordinating ability of the cation play a crucial role in templating the assembly of the anionic framework.

For instance, in the presence of the [Mg(MeCN)₆]²⁺ cation, the reaction of MgCl₂ and BiCl₃ in acetonitrile leads to the formation of the discrete, centrosymmetric [Bi₄Cl₁₆]⁴⁻ anion. This tetranuclear bismuth(III) unit consists of two pairs of non-equivalent six-coordinate bismuth atoms with terminal, bridging, and triply bridging chloride ligands. If the stoichiometry is altered, the same cation can template the formation of a different polyanion, [Bi₄Cl₁₈]⁶⁻.

The influence of the cation is a critical factor in determining the final structure of the polyanionic species. Different cations can lead to the isolation of a wide array of chlorobismuthate anions with varying connectivities and dimensionalities, from discrete clusters to extended polymeric chains or layers. This cation-templating effect is a powerful tool in the design and synthesis of new solid-state materials with specific structural motifs. Research on other polyoxometalates has shown that factors such as the ionic radius of the cation and its ability to coordinate can dictate the conformation and isolated form of the resulting polyanion.

Cation Stoichiometry (MgCl₂:BiCl₃) Resulting Polyanion
[Mg(MeCN)₆]²⁺1:2[Bi₄Cl₁₆]⁴⁻
[Mg(MeCN)₆]²⁺3:4[Bi₄Cl₁₈]⁶⁻

Catalytic Applications in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

Mukaiyama Aldol (B89426) Reaction and Its Vinylogous Analogs

Bismuth trichloride (B1173362) is a recognized catalyst for the Mukaiyama aldol reaction, a carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and an aldehyde or ketone. mdpi.comfishersci.ptottokemi.comscispace.com The Lewis acidity of BiCl3 activates the carbonyl compound, facilitating the nucleophilic attack of the silyl enol ether. fishersci.ptottokemi.com Research has shown that the catalytic activity of BiCl3 in these reactions can be significantly enhanced by the addition of metallic iodides. researchgate.net For instance, BiCl3-metallic iodide systems have proven to be effective catalysts for the reactions of silyl enol ethers with various carbonyl compounds, including aldehydes, ketones, and acetals. researchgate.net

The scope of this catalytic activity extends to the vinylogous Mukaiyama aldol reaction. While bismuth triflate is often noted for its high efficiency in these reactions, allowing for low catalyst loading and yielding products with good diastereoselectivity, the foundational role of bismuth(III) compounds, including the chloride, is significant. researchgate.netresearchgate.netnih.gov

Table 1: Examples of BiCl3-Catalyzed Mukaiyama Aldol and Related Reactions

Silyl Enol Ether Carbonyl Compound Catalyst System Product Yield Reference
Silyl enol ether of acetophenone (B1666503) Benzaldehyde (B42025) BiCl3-1.5ZnI2 (5 mol%) Quantitative researchgate.net
Silyl enol ether of cyclohexanone Benzaldehyde BiCl3-1.5SnI2 (5 mol%) Quantitative researchgate.net

This table showcases the utility of bismuth compounds in Mukaiyama-type reactions. Note the use of co-catalysts to enhance the reactivity of BiCl3.

Friedel-Crafts Reactions (Acylation, Alkylation, Vinylation)

Bismuth trichloride serves as an efficient catalyst for Friedel-Crafts reactions, a cornerstone of aromatic substitution chemistry. mdpi.com

Acylation: BiCl3 catalyzes the acylation of activated and polycyclic aromatic compounds. thieme-connect.comchemistryjournals.net A key feature of BiCl3 in this context is its unique ability to preferentially complex with the acid chloride rather than the resulting ketone product, which prevents catalyst inhibition and allows for catalytic turnover. thieme-connect.com It can be generated in situ from the water-insensitive and recyclable procatalyst, bismuth oxychloride (BiOCl). chemistryjournals.netresearchgate.net This offers a more environmentally benign approach compared to traditional stoichiometric Lewis acids. chemistryjournals.net

Alkylation: The catalytic activity of BiCl3 extends to Friedel-Crafts alkylation. For instance, it has been used in the reaction of indoles with α-bromoacetaldehyde acetals, initiating a Friedel-Crafts alkylation that leads to the synthesis of carbazoles. epa.gov

Vinylation: this compound has been employed in the Friedel-Crafts-type vinylation of arenes. rsc.org In a notable one-pot synthesis of 1,1-diarylalkenes, BiCl3 catalyzes the reaction of acyl chlorides or vinyl chlorides with arenes. rsc.orgresearchgate.net This process involves the formation of a vinyl chloride intermediate followed by its subsequent Friedel-Crafts reaction with another arene molecule. rsc.orgresearchgate.net

Table 2: Overview of BiCl3-Catalyzed Friedel-Crafts Reactions

Reaction Type Aromatic Substrate Electrophile Catalyst Key Feature Reference
Acylation Anisole, Toluene Acid Chlorides BiCl3 Preferential complexation with acylating agent thieme-connect.com
Acylation Activated Aromatics Acid Chlorides BiOCl (generates BiCl3 in situ) Water-insensitive, recyclable procatalyst chemistryjournals.netresearchgate.net
Alkylation Indoles α-Bromoacetaldehyde acetals BiCl3 Initiates cascade to form carbazoles epa.gov

Diels-Alder Reactions

As a Lewis acid, this compound can catalyze the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. mdpi.comscispace.com Its application allows for reactions to proceed at lower temperatures and can help to prevent the polymerization of the diene, which can be a side reaction with other Lewis acids. scispace.com BiCl3 has been shown to be effective in both carbonyl-Diels-Alder and aza-Diels-Alder reactions. scispace.comcapes.gov.brtandfonline.com

In the context of aza-Diels-Alder reactions, BiCl3 efficiently catalyzes the reaction of in situ generated N-aryl aldimines with various olefins like 3,4-dihydro-2H-pyran and indene (B144670) to produce quinoline (B57606) derivatives in high yields at ambient temperatures. tandfonline.comethernet.edu.et This methodology is noted for its mild conditions, clean reaction profiles, and the recoverability of the catalyst. tandfonline.com BiCl3 has also been successfully used in intramolecular hetero-Diels-Alder reactions to synthesize complex polycyclic nitrogen and oxygen-containing heterocycles. researchgate.net

Table 3: BiCl3 in Diels-Alder Cycloadditions

Reaction Type Diene/Dienophile Catalyst Conditions Product Reference
Carbonyl-Diels-Alder Various dienes and ethyl glyoxylate/mesoxalate BiCl3 Mild conditions Cycloadducts capes.gov.bracs.org
Aza-Diels-Alder N-aryl aldimines and olefins (e.g., 3,4-dihydro-2H-pyran) BiCl3 (10 mol%) Acetonitrile (B52724), Room Temp. Quinoline derivatives tandfonline.com

Multicomponent Reactions (e.g., Synthesis of Hexahydroimidazo[1,2-a]pyridines)

This compound has proven to be an effective catalyst for multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. scirp.orgafjbs.comresearchgate.net This approach aligns with the principles of green chemistry by minimizing steps and waste generation. scirp.orgafjbs.com

A notable example is the BiCl3-catalyzed synthesis of a series of substituted hexahydroimidazo[1,2-a]pyridines. scirp.orgafjbs.comresearchgate.netoalib.com This reaction brings together an aldehyde, 2-aminopyridine, and a ketone in a one-pot procedure. researchgate.net The use of this compound is particularly advantageous due to its low toxicity, non-corrosive nature, and low cost. scirp.orgafjbs.com The reported method for this synthesis is also highly mass-efficient, avoiding the need for chromatographic purification and eliminating an aqueous waste stream. scirp.orgresearchgate.net

Allylation Reactions

This compound catalyzes the allylation of various functional groups, providing a route to homoallylic alcohols and amines. It is particularly effective in promoting the deoxygenative allylation of substituted benzylic alcohols with allyltrimethylsilane. sigmaaldrich.com This method offers a direct route to the corresponding allylated products.

Furthermore, BiCl3 facilitates Barbier-type allylation reactions in aqueous media. lookchem.com In these systems, often promoted by a metal like aluminum, this compound acts as a Lewis acid to accelerate the reaction rate and improve product yields. lookchem.com The reaction involves the coupling of an allyl unit with carbonyl compounds to generate the corresponding homoallylic alcohols. lookchem.com Research indicates that the amount of BiCl3 used can significantly influence the reaction's outcome, with an optimal catalyst loading leading to high yields in shorter reaction times. lookchem.com

Hydroalkylation Reactions

Bismuth(III) salts, including this compound, have been shown to catalyze hydroalkylation reactions. rsc.org While bismuth triflate is often highlighted for its efficiency in the hydroalkylation of styrenes and other alkenes with 1,3-dicarbonyl compounds, BiCl3 also functions as a catalyst for the hydroarylation of styrenes with electron-rich arenes, selectively yielding the Markovnikov adducts in good to high yields. rsc.orgorganic-chemistry.orgresearchgate.net This reaction provides a direct method for forming carbon-carbon bonds, adding a nucleophile across a carbon-carbon double bond. The mechanism, particularly for bismuth-catalyzed hydroalkylation, has been investigated using density functional theory (DFT), revealing pathways that can differ from those of other metal catalysts like gold. researchgate.netresearchgate.net

Functional Group Transformations

This compound has proven to be a highly effective catalyst for a variety of functional group transformations, offering mild reaction conditions and high yields.

Deprotection of Methoxymethyl (MOM) Ethers and Esters

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols due to its stability in basic conditions. sci-hub.se However, its removal often requires harsh acidic conditions that can affect other functional groups. This compound provides a mild and efficient method for the deprotection of MOM ethers and esters. sci-hub.sersc.org

A simple and effective method for the cleavage of MOM-protected ethers and esters utilizes this compound. rsc.org This protocol has been successfully applied to a wide range of substrates, including alkyl, alkenyl, alkynyl, benzyl, and anthracene (B1667546) MOM ether derivatives, as well as MOM esters of both aliphatic and aromatic carboxylic acids, all of which were deprotected in good yields. sci-hub.sersc.org The process is notable for its use of an inexpensive, easy-to-handle solid reagent and a straightforward experimental procedure. sci-hub.se It is also compatible with other functional groups like alkenes, alkynes, and acetates. sci-hub.se

Research has shown that 100 mol% of BiCl₃ can effectively cleave MOM ethers of primary, secondary, and tertiary alkanols, as well as those of alkenyl, alkynyl, benzyl, and anthracene derivatives, to yield the corresponding free alcohols. sci-hub.se The method is also effective for the deprotection of MOM esters from both aliphatic and aromatic carboxylic acids. sci-hub.se A mild protocol using 30 mol% of this compound in an acetonitrile/water mixture at 50°C has also been reported for the removal of phenolic MOM ethers, which was later extended to MOM esters of carboxylic acids and various alcohol substrates with good to excellent yields. morressier.com

Substrate TypeReagentConditionsYieldReference
Phenolic MOM ethers30 mol% BiCl₃Acetonitrile/water, 50°CGood to Excellent morressier.com
Alcoholic MOM ethers100 mol% BiCl₃Not specifiedGood sci-hub.se
MOM esters100 mol% BiCl₃Not specifiedGood sci-hub.se

Acylation and Sulfonylation Reactions

This compound is an effective catalyst for acylation and sulfonylation reactions. researchgate.net It has been shown to be a promising alternative to tin-based catalysts in certain applications due to its comparable catalytic activity and significantly lower toxicity. researchgate.net

In the acylation of alcohols, BiCl₃, particularly when generated in situ from bismuth oxychloride (BiOCl) and acetyl chloride, has been used for the efficient acetylation of alcohols like cholesterol and menthol. nih.gov Bismuth(III) chloride, especially in the presence of a metal iodide, is also a uniquely efficient catalyst for the acyldesilylation of allyl- and enoxysilanes. researchgate.net

Reductive Etherification of Carbonyl Compounds

This compound catalyzes the efficient reductive etherification of carbonyl compounds with alcohols, providing a novel method for the preparation of both symmetrical and unsymmetrical ethers. nii.ac.jpoup.comresearchgate.net This reaction proceeds smoothly at room temperature using triethylsilane as a reducing agent. oup.comoup.com

The process involves the reductive homocoupling of a carbonyl compound or the heterocoupling of a carbonyl compound with a non-protected alcohol. oup.comresearchgate.netoup.com Various aldehydes, including benzaldehyde and aliphatic aldehydes, react to form symmetrical ethers in good yields. oup.com Notably, even substrates with sensitive functional groups, such as 3-hydroxybenzaldehyde, can undergo this transformation without the need for protecting the hydroxyl group. oup.com The method is also effective for coupling various aldehydes with primary and secondary alcohols to produce unsymmetrical ethers. oup.com

ReactantsCatalyst SystemProductYieldReference
BenzaldehydeBiCl₃, Et₃SiHDibenzyl etherGood oup.com
Aliphatic aldehydesBiCl₃, Et₃SiHSymmetrical ethersGood oup.com
Aldehydes and alcoholsBiCl₃, Et₃SiHUnsymmetrical ethersGood oup.com

Oxidative Rearrangements of Allylic Alcohols

While bismuth triflate [Bi(OTf)₃] is more commonly cited for this transformation, bismuth(III) salts, in general, are effective catalysts for the oxidative rearrangement of tertiary allylic alcohols. rsc.org Evidence suggests that during reactions catalyzed by BiCl₃, it can be converted to BiOCl, which is also catalytically active and can be recovered and reused. rsc.org

Selective Cleavage of Aryl Esters

Information specifically on the selective cleavage of aryl esters using this compound is limited in the provided search results. However, the successful deprotection of MOM esters of aromatic carboxylic acids suggests its potential in selectively cleaving certain ester linkages. sci-hub.sersc.org

Heterocycle Synthesis

This compound has demonstrated significant utility as a catalyst in the synthesis of various heterocyclic compounds. Its Lewis acidic nature allows it to activate substrates and facilitate cyclization reactions under mild conditions. rsc.org

BiCl₃ has been employed in the one-pot synthesis of 1,4-phenylene bridged imidazo[1,2-a]pyridine-dihydropyridine bis-heterocycles. researchgate.net It also catalyzes the synthesis of 4-hydroxy-2-quinolone analogues through the condensation of β-enaminones with diethyl malonate under microwave irradiation, a method that aligns with the principles of green chemistry. rsc.org Furthermore, BiCl₃ has been used to catalyze the synthesis of 2-(fluoroalkyl)imidazole-5-carbaldehydes through an aminooxygenation of propargylic amine Schiff bases. thieme-connect.com

Bismuth(III) chloride has also been reported as a catalyst for a variety of other reactions leading to heterocyclic systems, including the Mukaiyama aldol reaction, Diels-Alder reactions, and three-component reactions of aldehydes, amines, and ketones. researchgate.net

Heterocyclic SystemReaction TypeCatalystReference
Imidazo[1,2-a]pyridine-dihydropyridinesOne-pot multicomponent reactionBiCl₃ researchgate.net
4-Hydroxy-2-quinolonesCondensation/cyclizationBiCl₃, Microwave rsc.org
2-(Fluoroalkyl)imidazole-5-carbaldehydesAminooxygenationBiCl₃ thieme-connect.com

Mechanism of Catalytic Action

The catalytic efficacy of this compound stems primarily from its character as a moderately strong, moisture-tolerant Lewis acid. samaterials.comresearchgate.netgeeksforgeeks.orgacs.org This property allows it to activate a variety of organic substrates, facilitating bond formation and cleavage.

As a Lewis acid, BiCl₃ functions by accepting an electron pair from a Lewis basic site in a substrate, such as the oxygen of a carbonyl group or an epoxide, or the nitrogen of an amine. researchgate.netresearchgate.netnih.gov This coordination polarizes and activates the substrate, rendering it more susceptible to nucleophilic attack. researchgate.net

For example, in the Paal-Knorr synthesis, BiCl₃ activates the carbonyl groups of the 1,4-dicarbonyl compound, facilitating the initial nucleophilic attack by the amine. uctm.eduresearchgate.net Similarly, in the ring-opening of epoxides, BiCl₃ coordinates to the epoxide oxygen, weakening the C-O bonds and enabling attack by a nucleophile. nih.gov DFT studies have explored the interaction of bismuth(III) halides with alcohols and carbonyls, confirming that BiCl₃ can form complexes that activate these functional groups. researchgate.netnih.gov The Lewis acidity of bismuth compounds can be fine-tuned, with BiCl₃ being a harder Lewis acid compared to BiBr₃ and BiI₃. researchgate.net This allows for tailored catalytic activity depending on the specific substrates and desired transformation.

The reaction pathways catalyzed by this compound involve the formation of key intermediates and transition states that dictate the final product.

In the Paal-Knorr pyrrole (B145914) synthesis , the proposed mechanism begins with the Lewis acid (BiCl₃) activating a carbonyl group of the 1,4-dicarbonyl compound. The amine then attacks this activated carbonyl, forming a hemiaminal intermediate . uctm.edu A subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative . uctm.edu This intermediate then undergoes dehydration, also promoted by the Lewis acid, to furnish the aromatic pyrrole ring. uctm.edu

For the synthesis of carbazoles from indoles and α-bromoacetaldehyde acetals, the reaction proceeds through a relay catalytic process. epa.gov The BiCl₃-catalyzed Friedel-Crafts alkylation first generates a tryptaldehyde intermediate . epa.gov This step also produces hydrogen bromide (HBr) as a byproduct. Interestingly, this HBr then acts as a Brønsted acid catalyst for the subsequent downstream reaction steps, including an intramolecular olefination of the tryptaldehyde intermediate, which ultimately leads to the formation of the carbazole (B46965) product. epa.gov This elegant cascade showcases how BiCl₃ can initiate a reaction that generates a secondary catalyst in situ to complete the synthetic sequence.

Relay Catalysis Involving Byproducts (e.g., HBr)

This compound (BiCl₃) can initiate catalytic cycles that generate a reactive byproduct, which in turn catalyzes subsequent transformations in a reaction sequence. This process, known as relay catalysis, creates a highly efficient one-pot synthesis pathway. A notable example involves the use of hydrogen bromide (HBr) generated in situ.

In the synthesis of substituted carbazoles and benzo[α]carbazoles, BiCl₃ acts as a Lewis acid to trigger a Friedel-Crafts alkylation between indoles and α-bromoacetaldehyde acetals. researchgate.netepa.gov This initial step produces a key tryptaldehyde intermediate and, crucially, releases HBr as a byproduct. researchgate.netepa.gov This HBr then takes over the catalytic role, protonating the intermediate and facilitating the subsequent intramolecular cyclization and aromatization steps that lead to the final carbazole product. researchgate.netepa.gov This relay mechanism, where the reaction is initiated by a Lewis acid (BiCl₃) and propagated by a Brønsted acid (HBr) byproduct, offers a streamlined method for constructing complex heterocyclic frameworks. researchgate.net

Heterogeneous Catalysis

While bismuth(III) salts are effective homogeneous catalysts, their recovery and reuse can be problematic, leading to catalyst deactivation and potential bismuth ion leaching. academie-sciences.fr To overcome these limitations and develop more environmentally friendly and waste-free processes, BiCl₃ has been immobilized on solid supports to create heterogeneous catalysts. academie-sciences.fr These solid-supported systems offer significant advantages, including thermal and chemical stability, ease of separation from the reaction mixture, and excellent reusability, making them attractive alternatives to traditional homogeneous acids. academie-sciences.frresearchgate.net

Silica-Supported Bismuth(III) Chloride Systems

One of the most effective solid supports for this compound is silica (B1680970) (SiO₂). Silica-supported bismuth(III) chloride (BiCl₃/SiO₂) is typically prepared by adding BiCl₃ to activated silica gel in a solvent like toluene. researchgate.net This process creates a stable, free-flowing white powder where BiCl₃ is well-dispersed over the high-surface-area support. academie-sciences.frresearchgate.net The resulting BiCl₃/SiO₂ material functions as a highly efficient and reusable heterogeneous Lewis acid catalyst for a variety of organic transformations. researchgate.netcapes.gov.br

The enhanced catalytic activity of BiCl₃/SiO₂ compared to unsupported BiCl₃ is attributed to the synergistic effects between the Lewis acid and the silica support. researchgate.net It is hypothesized that the reaction occurs within the silica cavities, which hold the bismuth species in a favorable conformation for Lewis acid activation. researchgate.net The dispersion of BiCl₃ on the silica surface is believed to lead to the formation of stable Lewis acid sites, such as –O–Sb–Cl (in the case of SbCl₃/SiO₂) or analogous –O–Bi–Cl structures, which are responsible for activating substrates like epoxides and enhancing reaction rates. academie-sciences.frresearchgate.net

BiCl₃/SiO₂ has proven effective in several synthetic applications, including:

Paal-Knorr Pyrrole Synthesis: It catalyzes the condensation of 1,4-dicarbonyl compounds with primary amines at room temperature in hexane, producing N-substituted pyrroles in high yields. researchgate.net

Synthesis of Meso-Dipyrromethanes: It facilitates the condensation of pyrrole with various substituted aryl aldehydes at room temperature, providing a green and efficient route to key porphyrin precursors. tandfonline.comcontinental.edu.pe

Aminolysis of Epoxides: The catalyst promotes the ring-opening of epoxides with aromatic and aliphatic amines to synthesize β-amino alcohols with high to excellent regioselectivity under solvent-free conditions. academie-sciences.frscribd.com

Table 1: Synthesis of Meso-Dipyrromethanes using BiCl₃/SiO₂ Catalyst

This table summarizes the results for the synthesis of meso-dipyrromethanes through the condensation of pyrrole with various aldehydes, catalyzed by silica-supported bismuth(III) chloride.

EntryAldehydeProductTime (min)Yield (%)
1p-Nitrobenzaldehyde3a1286
2o-Nitrobenzaldehyde3b1582
3p-Chlorobenzaldehyde3c1092
4p-Bromobenzaldehyde3d1090
5Benzaldehyde3e1880
6p-Methylbenzaldehyde3f2078
7p-Methoxybenzaldehyde3g2575
82,4-Dichlorobenzaldehyde3h1588
93,4-Dimethoxybenzaldehyde3i3072
102-Furanaldehyde3j1585
Data sourced from a study on the green synthesis of meso-dipyrromethanes. tandfonline.com

Catalyst Reusability and Performance Enhancement

A key advantage of heterogeneous BiCl₃/SiO₂ systems is their remarkable stability and reusability. academie-sciences.fr The catalyst can be easily recovered from the reaction mixture by simple filtration, washed, dried, and reused in subsequent reactions without a significant loss of catalytic activity. academie-sciences.frtandfonline.com This recyclability makes the process more cost-effective and environmentally benign.

For instance, in the Paal-Knorr pyrrole synthesis, the BiCl₃/SiO₂ catalyst was reused for five consecutive cycles with only a minor drop in product yield, from 98% in the first run to 92% in the fifth. researchgate.net Similarly, in the synthesis of meso-dipyrromethanes, the recycled catalyst showed no loss of efficiency in terms of reaction time and only a slight decrease in yield after four successive runs. tandfonline.com The reusability has also been demonstrated in the aminolysis of styrene (B11656) oxide, where the catalyst was recycled multiple times, maintaining high conversion rates. academie-sciences.fr

The performance of silica-supported BiCl₃ is often superior to that of homogeneous BiCl₃. researchgate.netcapes.gov.br This enhancement is attributed to the high dispersion of the catalyst on the silica support, which creates multiple accessible Lewis acid catalytic centers and prevents catalyst deactivation. academie-sciences.frresearchgate.net The confinement of the reaction within the silica cavities may also contribute to the increased efficiency. researchgate.net

Table 2: Reusability of BiCl₃/SiO₂ in the Aminolysis of Styrene Oxide with 4-Methoxyaniline

This table illustrates the conversion percentage over multiple cycles using a recycled BiCl₃/SiO₂ catalyst under microwave irradiation.

CycleConversion (%)
1100
299
399
498
598
Data sourced from a study on the greener aminolysis of epoxides. academie-sciences.fr

Table 3: Mentioned Chemical Compounds

Applications in Materials Science and Nanotechnology

Precursor for Advanced Bismuth-Based Materials

The chemical versatility of bismuth trichloride (B1173362) makes it an ideal starting material for the synthesis of complex bismuth compounds. Through various chemical pathways, it can be transformed into oxides, oxychlorides, and hybrid materials with unique structural and functional characteristics.

Bismuth oxychloride (BiOCl) has garnered significant attention as a photocatalyst due to its unique layered crystal structure, which facilitates efficient separation of photogenerated electron-hole pairs. mdpi.com Bismuth trichloride is a commonly used precursor for the synthesis of BiOCl nanoparticles. ahpmat.com The synthesis often involves the hydrolysis of this compound in an aqueous solution. This process is advantageous due to its simplicity and cost-effectiveness. The resulting BiOCl nanoparticles exhibit a tetragonal phase and possess a wide bandgap, which allows them to absorb UV light and degrade organic pollutants. researchgate.net The photocatalytic activity of these nanoparticles has been demonstrated in the degradation of dyes such as methylene (B1212753) blue under UV irradiation. researchgate.net The unique nanosheet structure of BiOCl provides a large specific surface area, which enhances its photocatalytic and adsorption capabilities. hi-tech-materials.com

PropertyValueReference
Crystal PhaseTetragonal researchgate.net
Average Crystalline Size21 nm researchgate.net
Energy Band Gap3.5 eV researchgate.net

Bismuth oxide (Bi₂O₃) nanorods can be synthesized using a precursor method involving a novel bismuth(III) coordination polymer. mdpi.com This one-dimensional polymer, [Bi(HQ)(Cl)₄]n, is prepared through a sonochemical reaction between bismuth(III) chloride and pyridine-4-carbaldehyde thiosemicarbazone (Q). mdpi.com The coordination polymer is then subjected to thermolysis at 170°C in the presence of oleic acid, which acts as a surfactant, to yield pure-phase nanosized Bi₂O₃. mdpi.comresearchgate.net The resulting bismuth oxide nanorods exhibit a tetragonal structure. mdpi.com This method provides a controlled route to produce nanostructured bismuth oxide with specific morphologies.

PrecursorSynthesis MethodProductProduct Morphology
[Bi(HQ)(Cl)₄]nThermolysis at 170°CBi₂O₃Nanorods

This compound can be utilized in the synthesis of bismuth telluride (Bi₂Te₃) nanostructures, which are promising thermoelectric materials. These nanostructures can then be incorporated into a polyaniline (PANI) matrix to form nanohybrids with enhanced properties. While direct synthesis of the nanohybrid from this compound in one step is not commonly reported, a multi-step approach is feasible. First, bismuth telluride nanorods can be synthesized from a bismuth precursor, which can be derived from this compound. These nanorods are then coated with polyaniline. researchgate.net The resulting PANI-Bi₂Te₃ nanocomposites can exhibit a core-shell or cable-like morphology. mdpi.com The doping of polyaniline with bismuth telluride has been shown to enhance the efficiency and stability of the resulting nanomaterial. researchgate.net

Doping of Semiconductor Materials

This compound is emerging as a key molecular precursor for the precise doping of semiconductor materials, particularly silicon. This is driven by the potential of bismuth-doped silicon in the development of quantum computing technologies.

The controlled incorporation of dopant atoms into silicon is fundamental to the fabrication of semiconductor devices. This compound has been identified as a strong candidate for a bismuth precursor compatible with atomic-scale lithographic patterning. researchgate.netucl.ac.ukucl.ac.uk Research has shown that at room temperature, BiCl₃ completely dissociates on a Si(001) surface to produce bismuth ad-atoms, ad-dimers, and surface-bound chlorine. researchgate.netucl.ac.ukucl.ac.uk This dissociative adsorption is a crucial step for the controlled positioning of bismuth atoms into the silicon lattice. researchgate.netaip.org The behavior of BiCl₃ is in contrast to other precursors like triphenylbismuth (B1683265) (TPB), which only partially dissociates at room temperature. ucl.ac.uk

The ability to place individual dopant atoms with atomic precision is a key requirement for building solid-state quantum computers. Bismuth is a particularly interesting dopant in silicon for quantum applications due to its large hyperfine splitting and long coherence times. The use of this compound as a precursor, combined with scanning tunneling microscopy (STM)-based hydrogen lithography, offers a pathway to achieve the deterministic positioning of single bismuth atoms. thomasyoungcentre.org This technique allows for the creation of precisely defined reactive sites on a silicon surface where the BiCl₃ molecule can adsorb and subsequently dissociate, leading to the incorporation of a single bismuth atom at a predetermined location. aip.orgthomasyoungcentre.org This level of control is essential for the fabrication of atomic-scale electronic devices and qubits for quantum information processing. ucl.ac.uk

Precursor MoleculeDissociation on Si(001) at Room TemperatureSuitability for Atomic-Scale Doping
This compound (BiCl₃)Complete and spontaneous dissociationPromising candidate
Triphenylbismuth (TPB)Partial dissociationLess suitable

Synthesis of Perovskite Semiconductors

In the realm of renewable energy, this compound has gained significant attention as a key ingredient in the synthesis of lead-free perovskite semiconductors. rsc.org Traditional lead-based perovskite solar cells, while highly efficient, face scrutiny due to the environmental toxicity of lead. rsc.orgresearchgate.net This has driven research towards alternative materials, with bismuth-based compounds emerging as promising, non-toxic, and earth-abundant substitutes. researchgate.net Bismuth halides exhibit good chemical stability and favorable optoelectronic characteristics, making them suitable for photovoltaic applications. researchgate.net

This compound is a vital precursor in the synthesis of double perovskite halides, such as cesium silver bismuth bromide (Cs₂AgBiBr₆) and cesium silver bismuth chloride (Cs₂AgBiCl₆). cnr.it These materials are designed to replace the lead (Pb²⁺) ions in traditional perovskite structures with a combination of non-toxic silver (Ag⁺) and bismuth (Bi³⁺) ions. cnr.it This substitution maintains the perovskite crystal structure essential for photovoltaic activity while eliminating the environmental hazard of lead.

The synthesis process often involves solution-based methods where this compound is used as the source of bismuth. For instance, in the formation of Cs₂AgBiCl₆, BiCl₃ is dissolved with cesium chloride and silver chloride in a suitable solvent. The subsequent crystallization process yields the double perovskite structure, where Bi³⁺ and Ag⁺ cations alternate within the crystal lattice, surrounded by chloride anions. materialsproject.org

While these bismuth-based double perovskites are more stable and environmentally benign, they currently face challenges in matching the power conversion efficiency (PCE) of their lead-based counterparts. rsc.orgresearchgate.net Research indicates that bismuth-based perovskites often have wider bandgaps and can suffer from morphological issues like surface roughness and pinholes in the thin film, which can limit their photovoltaic performance. researchgate.netresearchgate.net Despite these hurdles, ongoing research focuses on optimizing fabrication techniques and compositional engineering to enhance the efficiency and viability of these eco-friendly solar cell materials. rsc.orgjos.ac.cn

CompoundChemical FormulaCrystal StructureKey AdvantageReported Challenge
Cesium Silver Bismuth BromideCs₂AgBiBr₆Double PerovskiteLead-free, stableWide bandgap, lower PCE
Cesium Silver Bismuth ChlorideCs₂AgBiCl₆Double PerovskiteLead-free, stableWide bandgap, lower PCE
Methylammonium Lead Iodide (for comparison)CH₃NH₃PbI₃PerovskiteHigh PCE (>25%)Contains toxic lead, stability issues

Development of Electronic and Optical Materials

The applications of this compound extend beyond perovskites into the broader development of novel electronic and optical materials. mat-mall.com It is a versatile precursor for synthesizing a range of bismuth-containing compounds and nanomaterials with unique properties. samaterials.comrsc.org These materials are integral to components used in electronic ceramics, catalysts, and various optoelectronic devices. mat-mall.com

This compound is used to create bismuth-based nanoparticles, such as bismuth oxide (Bi₂O₃) and bismuth oxychloride (BiOCl), which exhibit interesting semiconductor and photocatalytic properties. samaterials.comnih.gov For example, Bi₂O₃ demonstrates p-type semiconductor characteristics and, when combined with other materials like titanium dioxide (TiO₂), can show enhanced photocatalytic efficiency under visible light. nih.gov The synthesis of these nanomaterials often involves the hydrolysis of this compound, a reaction where BiCl₃ reacts with water to form bismuth oxychloride. wikipedia.orgsamaterials.com

Furthermore, BiCl₃ acts as a Lewis acid catalyst in various organic reactions, which is a fundamental role in the synthesis of fine chemicals that can be used in the production of advanced polymers and other materials with specific electronic functionalities. multichemexports.comottokemi.com The ability to control the size and shape of bismuth-based nanoparticles during synthesis opens up possibilities for their use in a variety of advanced applications, from biosensors to energy storage devices. rsc.org

Material Derived from BiCl₃Example FormulaSynthesis Route involving BiCl₃Key PropertyApplication Area
Bismuth OxychlorideBiOClHydrolysis of BiCl₃PhotocatalyticPigments, Cosmetics, Catalysis
Bismuth Oxide NanoparticlesBi₂O₃Precursor for combustion or other synthesis methodsp-type semiconductorPhotocatalysis, Gas Sensors
Lead-Free Double PerovskitesCs₂AgBiCl₆Solution processing with other metal halidesOptoelectronic, StablePhotovoltaics (Solar Cells)
Bismuth-based Alloys-Component in alloy productionLow melting pointFuses, Solders

Theoretical and Computational Chemistry Studies of Bismuth Trichloride Systems

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting and understanding the properties and reactivity of BiCl₃. Its application spans various aspects, from surface adsorption phenomena to intricate reaction pathways.

Geometry Optimization and Transition State Calculations for Surface Adsorption

Computational studies have focused on the adsorption of bismuth-containing precursors on surfaces, particularly for applications in atomic-scale fabrication. For instance, the adsorption of BiCl₃ on the Si(001) surface has been extensively investigated using DFT, including geometry optimization and transition state calculations aip.orgresearchgate.netucl.ac.uk. These studies reveal that BiCl₃ undergoes complete dissociative adsorption on Si(001) at room temperature, leading to the formation of surface-bound bismuth and chlorine atoms aip.orgresearchgate.netucl.ac.uk. DFT calculations have been employed to determine the minimum energy configurations and transition-state barrier energies relevant to adsorption, diffusion, and dissociation processes. For example, the rate-limiting step for BiCl diffusion and dissociation on Si(001) has been calculated to have an activation barrier of approximately 0.51 eV aip.org. Various adsorption configurations, such as end-bridge and dimer-bridge sites, have been identified and characterized through these calculations aip.org. In related studies involving triphenyl bismuth (TPB) on Si(001), DFT calculations have provided adsorption energies for different configurations, with dative bonding yielding an energy of -0.6 eV and bonding via a phenyl ring around -1.4 eV ucl.ac.uk.

Table 1: DFT Studies of BiCl₃ Surface Adsorption on Si(001)

ProcessBinding Energy (eV)Activation Barrier (eV)Notes
BiCl₃ Adsorption (dissociative)-2.21 (end-bridge)-2.20 (bridge)N/AFormation of Bi and Cl atoms on surface aip.org
BiCl Diffusion/Dissociation on Si(001)N/A0.51Rate-limiting step aip.org
TPB Dative Bonding on Si(001)-0.6N/A ucl.ac.uk
TPB Phenyl Bonding on Si(001)-1.4N/A ucl.ac.uk

Investigation of Reaction Mechanisms

DFT has been crucial in elucidating the mechanisms of reactions catalyzed or facilitated by bismuth compounds. For example, a DFT-based mechanistic study investigated the hydroalkylation of styrene (B11656) with acetylacetone (B45752) catalyzed by bismuth(III) salts researchgate.net. This research revealed that bismuth preferentially coordinates to the two oxygen atoms of acetylacetone, forming a chelated complex, which differs from the coordination behavior of gold catalysts in analogous reactions researchgate.net. The study also indicated that the reaction proceeds with a significantly lower activation energy when bismuth is involved with the enol isomer of acetylacetone compared to the ketone isomer, with the protonation of styrene identified as the rate-determining step researchgate.net.

In another context, BiCl₃ has been shown to effectively cleave methoxymethyl (MOM)-ether and ester derivatives rsc.orgsci-hub.se. DFT calculations have been employed to explore the molecular roles of BiCl₃ and water in this deprotection process, investigating various binding pathways rsc.orgsci-hub.se. These studies suggest that gas-phase and implicit solvent calculations yield qualitatively similar results, and that BiCl₃-mediated cleavage is generally more efficient than that mediated by HCl sci-hub.se.

Analysis of Lewis Acidity Towards Substrates

The Lewis acidity of bismuth compounds, particularly BiCl₃, has been a subject of extensive DFT analysis. Studies have explored the Lewis acidity of BiX₃ (X = Cl, Br, I) by examining their complexes with alcohol and carbonyl substrates researchgate.net. These calculations indicate that the relative energies of the complexes follow a hardness trend for BiX₃ in the order Cl > Br > I researchgate.net. Bismuth trichloride (B1173362) is recognized as a potent and widely used Lewis acid, with its acidity often assessed using methods like the Gutmann–Beckett method researchgate.netacs.orgresearchgate.netchemrxiv.org.

Comparative studies have shown that planar bismuth triamides exhibit Lewis acidity comparable to triarylboranes and are stronger Lewis acid acceptors than pyramidal BiCl₃ chemrxiv.org. Cationic bismuth species have also been identified as potent soft Lewis acids, showing a preference for Lewis pair formation with soft donors (e.g., sulfur or selenium-based) over hard donors (e.g., oxygen or nitrogen-based) researchgate.net. Bond lengths in various bismuth complexes, such as Bi-Cl distances in [BiCl(dmso)n]²⁺, range from approximately 2.592 to 2.814 Å acs.orgrsc.org. In specific dative bonding scenarios, such as in [PS₃Bi]³⁺, the P–Bi distance has been calculated to be around 2.743 Å nih.gov.

Table 2: DFT Analysis of BiCl₃ Lewis Acidity and Reactivity

System/ReactionLewis Acidity TrendKey Interaction/MechanismActivation Energy (eV)Notes
BiX₃ (X=Cl, Br, I)Cl > Br > ICoordination to O atoms (chelation)Lower for enol isomerHydroalkylation mechanism researchgate.netresearchgate.net
BiCl₃ + MOM ether/esterStrong Lewis AcidCoordination to O atomsN/AMOM cleavage rsc.orgsci-hub.se
Planar Bi Triamides vs. Pyramidal BiCl₃Planar Bi > Pyramidal BiCl₃σ* antibonding orbitals (BiCl₃)N/AStronger acceptors than BiCl₃ chemrxiv.org
Cationic Bismuth SpeciesPotent Soft Lewis AcidPreferential binding to soft donors (S/Se)N/A researchgate.net

Electronic Structure and Bonding Analysis

DFT calculations have also been employed to analyze the electronic structure and bonding characteristics of bismuth-containing compounds. For instance, studies on BiOCl have utilized DFT to investigate its electronic properties, revealing an indirect bandgap scribd.com. In defective BiOCl structures (H-BiOCl OV), DFT calculations highlight the hybridization of Bi-6p and H-1s orbitals as contributing to defect states researchgate.net. Computational modeling of BiCl₃ itself has shown that DFT can predict structural polymorphs, although discrepancies can arise, such as DFT suggesting a 2D BiI₃-type structure for BiCl₃ where a 3D YF₃-type structure is experimentally reported, with the former lying only slightly higher in energy escholarship.org.

Sustainable Chemistry and Environmental Considerations in Bismuth Trichloride Research

Green Chemistry Principles Applied to Bismuth Trichloride (B1173362) Utilization

The utilization of bismuth trichloride in organic synthesis is increasingly recognized for its adherence to green chemistry principles bepress.comnih.govrsc.orgiwu.eduiwu.edumdpi.comresearchgate.net. As a Lewis acid catalyst, BiCl₃ facilitates a variety of chemical transformations, often under milder conditions than traditional catalysts bepress.comnih.govrsc.orgtestbook.comscispace.comsdfine.comcapes.gov.breurekaselect.comresearchgate.netresearchgate.netmdpi.comresearchgate.netrsc.orgacs.orgrasayanjournal.co.in. Bismuth compounds, in general, are considered environmentally benign, non-corrosive, and less toxic when compared to catalysts derived from elements like mercury, lead, or tin, making them attractive alternatives in chemical processes bepress.comiwu.edumdpi.comrasayanjournal.co.in.

BiCl₃ has been successfully employed in reactions such as the oxy-Michael addition in aqueous media, the synthesis of heterocycles like quinolines, benzoxazoles, quinoxalines, and dihydropyrimidinones, as well as in the Paal-Knorr pyrrole (B145914) synthesis, Claisen-Schmidt condensation, and Friedel-Crafts acylation nih.govrsc.orgscispace.comcapes.gov.breurekaselect.comresearchgate.netresearchgate.netresearchgate.netrsc.orgumn.eduresearchgate.netsci-hub.seresearchgate.netx-mol.net. These applications often involve conditions that minimize environmental impact, such as room temperature reactions, reduced reaction times, and the use of water or solvent-free systems nih.govrsc.orgiwu.eduiwu.eduscispace.comeurekaselect.comresearchgate.netrsc.orgumn.eduresearchgate.netsci-hub.seresearchgate.netx-mol.net.

Advantages in terms of Reagent Cost and Availability

This compound is recognized for its cost-effectiveness and widespread availability, which are crucial factors in adopting greener chemical processes, especially on an industrial scale bepress.comnih.govrsc.orgiwu.eduiwu.edumdpi.comresearchgate.net. It is commercially available from various chemical suppliers, typically in reagent or higher grades, indicating a stable supply chain sigmaaldrich.comscientificlabs.co.ukspectrumchemical.comcapitolscientific.com. The compound serves as a common precursor for the synthesis of other bismuth-containing compounds, further underscoring its utility testbook.com. Its affordability and accessibility contribute significantly to its appeal as a sustainable catalyst and reagent in modern organic synthesis.

Solvent-Free and Aqueous Medium Reaction Development

A significant aspect of BiCl₃'s contribution to green chemistry lies in its application in solvent-free and aqueous reaction systems, thereby reducing the reliance on volatile organic compounds (VOCs) scispace.comeurekaselect.comumn.eduresearchgate.netsci-hub.seresearchgate.net. Research has demonstrated the efficacy of BiCl₃ in promoting reactions through simple physical grinding under solvent-free conditions, leading to efficient synthesis of various organic molecules with minimal waste generation scispace.comsci-hub.seresearchgate.net. For instance, the synthesis of azine derivatives and chalcones has been successfully achieved using BiCl₃ in solvent-free environments, often at room temperature or with mild heating, and with short reaction times scispace.comsci-hub.se.

Furthermore, BiCl₃ has proven effective as a catalyst in aqueous media. An efficient method for the conjugate addition of water to α,β-unsaturated ketones, yielding β-hydroxyl ketones, has been developed using catalytic amounts of BiCl₃ in water umn.edu. This approach leverages water as a green and abundant solvent, aligning perfectly with the principles of sustainable chemistry. The development of heterogeneous catalysts incorporating BiCl₃, such as those supported on montmorillonite (B579905) K10 or perlite (B1173460), also facilitates reactions in solvent-free or minimal-solvent conditions, simplifying product isolation and reducing solvent waste scispace.comcapes.gov.brresearchgate.netresearchgate.netresearchgate.net.

Recyclability of this compound Catalysts

The recyclability of catalysts is a cornerstone of sustainable chemistry, minimizing waste and improving process economics. While homogeneous BiCl₃ can be challenging to recover and reuse efficiently, research has focused on developing supported or heterogeneous BiCl₃ catalysts to address this limitation capes.gov.brresearchgate.netmdpi.com.

Catalysts such as BiCl₃ loaded onto supports like montmorillonite K10 or perlite have demonstrated remarkable reusable activity scispace.comcapes.gov.brresearchgate.netresearchgate.netresearchgate.net. For example, BiCl₃-perlite has been reported to be highly recyclable, maintaining its activity over multiple reaction cycles (e.g., five runs without significant loss of activity) researchgate.net. Similarly, BiCl₃-loaded montmorillonite K10 has shown excellent reusability in the synthesis of bis(indolyl)methanes researchgate.net. In some Friedel-Crafts acylation reactions, bismuth(III) oxychloride (BiOCl), which can be generated in situ from BiCl₃, acts as a water-insensitive and recyclable procatalyst, further enhancing the sustainability of the process researchgate.net. These advancements in heterogeneous catalysis highlight the potential for efficient recovery and reuse of bismuth-based catalytic systems.

Compound List:

this compound (BiCl₃)

Future Research Directions

Exploration of Novel Reactivity Patterns for Bismuth Trichloride (B1173362)

While BiCl₃ is well-established as a Lewis acid catalyst for a range of organic reactions, including aldol (B89426), Michael, acylation, and sulfonylation reactions oup.comthieme-connect.comresearchgate.net, future research aims to uncover and exploit less conventional reactivity patterns. Current studies indicate that BiCl₃ can undergo transformations into other active bismuth species, such as bismuth oxychloride (BiOCl) or various bismuth bromides (Bi_nBr_m), under reaction conditions mdpi.comrsc.org. This dynamic behavior suggests potential for exploring its role as a precatalyst or its involvement in redox cycles, particularly Bi(II)/Bi(III) processes, which are less explored compared to its Lewis acidic functions acs.org. Further investigation into its behavior in photocatalytic applications mdpi.com and its capacity for C-C coupling reactions rsc.org could reveal novel catalytic pathways and applications.

Table 1: Selected Current Catalytic Applications of BiCl₃ Informing Future Reactivity Exploration

Reaction TypeSubstrates/ConditionsTypical YieldsNotesReference
Photocatalytic Alkylation of C(sp³)-HC(sp³)-H bonds with electron-deficient alkenes29–98%BiCl₃ acts as a Lewis acid and LMCT photocatalyst. mdpi.com
Aldol ReactionSilyl (B83357) enol ethers with aldehydesGoodRoom temperature, dichloromethane. oup.com
Michael ReactionSilyl enol ethers with α,β-unsaturated ketonesGoodRoom temperature, dichloromethane. oup.com
Reductive Etherification of Carbonyl CompoundsCarbonyl compounds with alcohols/silyl ethersGoodRoom temperature, triethylsilane as reductant. researchgate.net
Propargylic SubstitutionPropargylic alcohols with various nucleophilesHighFormation of C–C, C–O, C–S, C–N bonds. rsc.orgrsc.org

Advanced Catalyst Design and Immobilization Strategies

The development of heterogeneous catalysts based on BiCl₃ offers significant advantages in terms of recyclability and ease of separation. Current research has demonstrated the efficacy of BiCl₃ supported on materials like perlite (B1173460) and graphite (B72142) for various organic transformations researchgate.netresearchgate.net. Future research directions should focus on designing more sophisticated immobilized BiCl₃ catalysts. This could involve:

Novel Support Materials: Exploring the use of metal-organic frameworks (MOFs), porous organic polymers, and tailored silica (B1680970) or alumina (B75360) supports to enhance surface area, catalytic activity, and stability.

Controlled Immobilization Techniques: Developing methods to anchor BiCl₃ or its active derivatives onto supports in a controlled manner, preventing leaching and maintaining catalytic integrity over multiple cycles.

Procatalyst Systems: Further investigating the conversion of BiCl₃ into more stable, yet active, species like BiOCl during reactions, and designing systems where BiOCl can serve as a recyclable procatalyst, as suggested by studies where BiCl₃ is converted to BiOCl rsc.orglookchem.com.

Integration of BiCl₃ in Multifunctional Material Systems

BiCl₃ and its derivatives, particularly bismuth oxychloride (BiOCl), are increasingly being integrated into composite materials to achieve synergistic effects and impart multiple functionalities. Examples include BiOCl–silica composites exhibiting photocatalytic, antibacterial, and heavy metal sensing capabilities acs.orgresearchgate.netnih.gov, and BiCl₃/Bi₂S₃ composites showing enhanced thermoelectric properties jim.org.cn. Future research should expand on this trend by:

Designing Composites for Synergistic Catalysis: Creating hybrid materials where BiCl₃'s Lewis acidity or redox activity works in concert with other functional components (e.g., nanoparticles, other catalysts, porous frameworks) for enhanced catalytic performance in complex reactions.

Developing Advanced Functional Materials: Exploring the incorporation of BiCl₃ into materials for applications in energy storage, advanced sensors, or smart coatings, leveraging its unique electronic and chemical properties.

BiOCl-Based Multifunctional Architectures: Systematically designing and testing BiOCl integrated into various nanostructures and composite architectures for targeted applications in environmental remediation, biomedicine, and catalysis.

Table 2: BiCl₃/BiOCl in Multifunctional Material Systems

Composite SystemKey FunctionalitiesNotable Properties/ApplicationsReference(s)
BiCl₃/Bi₂S₃ CompositesThermoelectric PropertiesIncreased electrical conductivity, decreased thermal conductivity, leading to higher ZT values. jim.org.cn
BiOCl–KIT-6 CompositesPhotocatalysis, Antibacterial Activity, Heavy Metal DetectionDegradation of rhodamine B, activity against S. aureus and E. faecalis, electrochemical determination of Pb and Cd. Band gap ~3.06 eV. acs.orgnih.gov

Deeper Mechanistic Understanding Through Advanced In-Situ Characterization

Despite the growing number of BiCl₃-catalyzed reactions, detailed mechanistic insights are often lacking. While computational methods like Density Functional Theory (DFT) have provided valuable theoretical frameworks for understanding reaction pathways and hydrolysis mechanisms scispace.comsci-hub.sersc.orgresearchgate.netrsc.org, experimental validation through advanced in-situ characterization techniques is crucial. Future research should focus on:

Real-time Monitoring of Active Species: Employing techniques such as in-situ X-ray Absorption Spectroscopy (XAS), Raman spectroscopy, and Infrared (IR) spectroscopy to identify transient intermediates, active catalytic species, and the dynamic transformations of BiCl₃ under reaction conditions mdpi.com.

Elucidating Reaction Pathways: Using these in-situ methods in conjunction with kinetic studies to map out detailed reaction mechanisms, including the role of solvent, co-catalysts, and the formation of various bismuth species.

Correlating Structure and Activity: Linking the observed spectroscopic signatures and structural changes to catalytic performance to guide the rational design of improved catalytic systems.

Computational Predictions for Rational Design of BiCl₃-Based Systems

Computational chemistry and machine learning (ML) offer powerful tools for accelerating the discovery and design of new BiCl₃-based catalysts and materials sc.edu. Future research should leverage these predictive capabilities for:

Predicting Novel Catalytic Activities: Using DFT and ML models to screen potential reaction pathways and predict the catalytic efficacy of BiCl₃ for new transformations or under novel conditions.

Designing Optimized Heterogeneous Catalysts: Employing computational methods to predict the most effective support materials and immobilization strategies for BiCl₃, optimizing electronic and structural properties for enhanced performance and stability.

Rational Material Design: Utilizing computational predictions to design bespoke composite materials incorporating BiCl₃ or its derivatives, tailoring their properties for specific applications in catalysis, energy, or sensing.

Understanding Structure-Property Relationships: Investigating the fundamental electronic and bonding characteristics of BiCl₃ within different material matrices to establish clear structure-property relationships that can guide future material development.

Compound List

Bismuth trichloride (BiCl₃)

Bismuth oxychloride (BiOCl)

Bismuth bromides (Bi_nBr_m)

Bismuth(II) species

Bismuth(III) species

Bismuth(V) species

Bismuth sulfide (B99878) (Bi₂S₃)

Bismuth oxide (Bi₂O₃)

Bismuth vanadate (B1173111) (BiVO₄)

Bismuth tungstate (B81510) (Bi₂WO₆)

Bismuth oxybromide (Bi₄O₅Br₂)

Tin dichloride (SnCl₂)

Tin tetrachloride (SnCl₄)

Hydrogen sulfide (H₂S)

Bismuth sulfide (Bi₂S₃)

Potassium iodide (KI)

Potassium bismuthate (KBiO₃)

Sodium chloride (NaCl)

Sodium nitrate (B79036) (NaNO₃)

Bismuth nitrate (Bi(NO₃)₃)

Bismuth pentoxide (Bi₂O₅)

Hydrochloric acid (HCl)

Chlorine (Cl₂)

Nitric acid (HNO₃)

Potassium carbonate (Na₂CO₃)

Aluminum (Al)

Magnesium sulfate (B86663) (MgSO₄)

Triethylsilane (Et₃SiH)

Allyl bromide

Ammonium acetate (B1210297) (NH₄OAc)

Nitromethane

Metal-organic frameworks (MOFs)

Silica

Alumina

Perlite

Graphite

KIT-6

SBA-15

Q & A

Q. What are the optimal methods for synthesizing bismuth trichloride in a laboratory setting?

this compound can be synthesized via direct chlorination of bismuth metal or through reactions involving bismuth oxides with hydrochloric acid. A common method involves bubbling chlorine gas through molten bismuth at elevated temperatures (230–250°C), yielding BiCl₃ with minimal impurities . Alternative routes include reacting Bi₂O₅ with concentrated HCl under reflux, which produces BiCl₃ and water . For purity control, vacuum sublimation at 447°C is recommended to isolate crystalline BiCl₃ .

Q. How does this compound behave in aqueous solutions, and what precautions are necessary during hydrolysis?

BiCl₃ undergoes rapid hydrolysis in water, forming bismuth oxychloride (BiOCl) and hydrochloric acid. The reaction is highly pH-sensitive:

BiCl3+H2OBiOCl+2HCl<spandatakey="23"class="referencenum"datapages="undefined">8</span><spandatakey="24"class="referencenum"datapages="undefined">14</span>\text{BiCl}_3 + \text{H}_2\text{O} \rightarrow \text{BiOCl} + 2\text{HCl} \quad <span data-key="23" class="reference-num" data-pages="undefined">8</span><span data-key="24" class="reference-num" data-pages="undefined">14</span>

To prevent hydrolysis, work under anhydrous conditions (e.g., dry nitrogen atmosphere) and use aprotic solvents like acetonitrile. For controlled hydrolysis, dilute HCl can stabilize the solution by shifting equilibrium away from BiOCl formation .

Q. What spectroscopic techniques are suitable for characterizing this compound and its derivatives?

  • Raman Spectroscopy : Detects Bi–Cl stretching modes (~300–400 cm⁻¹) to confirm BiCl₃ structure .
  • X-ray Diffraction (XRD) : Identifies crystalline phases (e.g., monoclinic BiCl₃ vs. orthorhombic BiOCl) .
  • UV-Vis Spectroscopy : Monitors hydrolysis products via absorption shifts in the 250–300 nm range . Always pair with elemental analysis (EDX or ICP-MS) to verify stoichiometry .

Advanced Research Questions

Q. How can this compound be used as a Lewis acid catalyst in organic synthesis?

BiCl₃ catalyzes tetrahydropyranylation of alcohols under mild conditions (room temperature, 2–4 hours) with high regioselectivity. For example, secondary benzyl alcohols undergo allylation via BiCl₃-mediated activation of allyltrimethylsilane, achieving yields >85% . Key considerations:

  • Use BiCl₃ in stoichiometric ratios (5–10 mol%) to minimize side reactions.
  • Pre-dry BiCl₃ at 100°C to remove surface hydroxides.
  • Monitor reaction progress via TLC or GC-MS to optimize time and temperature .

Q. What challenges arise in handling this compound for electrochemical studies, and how can they be mitigated?

BiCl₃’s hygroscopicity and air sensitivity complicate electrochemical measurements. Strategies include:

  • Glovebox Preparation : Prepare electrolytes (e.g., BiCl₃ in ionic liquids) under argon.
  • Surface Passivation : Coat electrodes with Nafion membranes to block moisture.
  • In Situ Characterization : Use EQCM (Electrochemical Quartz Crystal Microbalance) to track mass changes during Bi³⁺ reduction .

Q. How do solvent systems influence the coordination chemistry of this compound?

BiCl₃ exhibits solvent-dependent coordination. In polar aprotic solvents (DMSO, DMF), it forms [BiCl₃(L)₃] complexes (L = solvent ligand), while in weakly coordinating solvents (CH₂Cl₂), it remains as BiCl₃ monomers. Solvent choice impacts reactivity:

  • DMSO : Enhances Lewis acidity for ketone reductions.
  • Ethanol : Promotes BiOCl precipitation, limiting catalytic applications. Solvent effects can be quantified via NMR titration (e.g., ¹H NMR shifts in DMSO-d₆) .

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